molecular formula C7H9ClN2O2 B1302086 Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate CAS No. 56984-32-8

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1302086
CAS No.: 56984-32-8
M. Wt: 188.61 g/mol
InChI Key: UOKDEVVNDSYMRY-UHFFFAOYSA-N
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Description

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-chloro-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKDEVVNDSYMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374504
Record name Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56984-32-8
Record name Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56984-32-8
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details established synthetic protocols, presents characterization data in a structured format, and includes visual representations of the synthetic pathways and experimental workflows.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, primarily involving the chlorination of a pre-formed pyrazole ring system. Two effective methods are detailed below.

Synthesis from Ethyl 5-hydroxy-1-methyl-4-pyrazole-carboxylate

One common and effective method for the synthesis of the title compound is the chlorination of Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate using phosphorus oxychloride (POCl₃).

Experimental Protocol:

A mixture of Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) and phosphorus oxychloride (50 ml) is stirred at a temperature of 90-100°C for 65 hours.[1] Following the reaction, the excess phosphorus oxychloride is removed by evaporation under reduced pressure. The resulting residue is then carefully poured into ice-water. The precipitated solid, which is the carboxylic acid byproduct, is collected by filtration and dried. The aqueous filtrate is neutralized with 28% aqueous ammonia and then extracted with ether. The combined ether extracts are dried, and the solvent is evaporated to yield this compound.[1]

Alternatively, the isolated 5-chloro-1-methyl-4-pyrazole carboxylic acid can be esterified. To the carboxylic acid, 30 ml of thionyl chloride and 0.2 ml of dimethylformamide are added, and the mixture is refluxed for 5 hours. After removing the excess thionyl chloride by evaporation, the residue is treated with dry ethanol and stirred at room temperature for 3 hours. Evaporation of the solvent, followed by the addition of ether, washing with water, drying, and final evaporation of the solvent, yields the desired ethyl ester as an oil.[1]

Synthesis from Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Another viable synthetic route involves the diazotization of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate followed by a Sandmeyer-type reaction.

Experimental Protocol:

Hydrogen chloride gas is bubbled through a solution of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (12 g, 0.07 mole) in 75 ml of chloroform for 60 minutes.[2] Subsequently, nitrosyl chloride is bubbled into the reaction mixture for approximately five minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The solution is then heated on a steam bath for five minutes, cooled, and the solvent is removed in vacuo to yield this compound.[2] The structure of the product is confirmed by NMR analysis.[2]

Characterization Data

PropertyData
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
Appearance Expected to be a solid or oil
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents
¹H NMR (CDCl₃) Predicted shifts:
δ 1.3-1.4 (t, 3H, -OCH₂CH₃)
δ 3.8-3.9 (s, 3H, N-CH₃)
δ 4.2-4.4 (q, 2H, -OCH₂CH₃)
δ 7.9-8.1 (s, 1H, pyrazole C3-H)
¹³C NMR (CDCl₃) Predicted shifts:
δ 14.0-15.0 (-OCH₂CH₃)
δ 38.0-39.0 (N-CH₃)
δ 60.0-61.0 (-OCH₂CH₃)
δ 110.0-112.0 (C4-pyrazole)
δ 140.0-142.0 (C3-pyrazole)
δ 148.0-150.0 (C5-pyrazole)
δ 162.0-164.0 (C=O)
IR (KBr, cm⁻¹) Expected characteristic peaks:
~2980 (C-H stretch, alkyl)
~1720 (C=O stretch, ester)
~1550 (C=N stretch, pyrazole ring)
~1250 (C-O stretch, ester)
~750 (C-Cl stretch)
Mass Spectrometry (EI) Expected m/z:
[M]⁺ at 188/190 (due to ³⁵Cl/³⁷Cl isotopes)

Visualizing the Synthesis and Workflow

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and characterization of this compound.

Synthesis_from_Hydroxy_Pyrazole start Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate intermediate Workup (Ice-water, Neutralization, Extraction) start->intermediate 1. reagent1 POCl₃ reagent1->intermediate conditions1 90-100°C, 65h conditions1->intermediate product Ethyl 5-Chloro-1-methyl- 1H-pyrazole-4-carboxylate intermediate->product 2. Synthesis_from_Amino_Pyrazole start Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate intermediate Reaction Mixture start->intermediate reagent1 1. HCl (g) in Chloroform 2. Nitrosyl Chloride reagent1->intermediate conditions1 Heating conditions1->intermediate product Ethyl 5-Chloro-1-methyl- 1H-pyrazole-4-carboxylate intermediate->product Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis_step Reaction Setup & Monitoring (TLC) workup Workup & Extraction synthesis_step->workup Reaction Completion purification_step Column Chromatography / Recrystallization workup->purification_step nmr NMR Spectroscopy (¹H, ¹³C) purification_step->nmr ms Mass Spectrometry purification_step->ms ir IR Spectroscopy purification_step->ir melting_point Melting Point Determination purification_step->melting_point

References

Spectroscopic and Structural Elucidation of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and general experimental protocols based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Molecular Structure

This compound is a substituted pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The key structural features include a chloro substituent at position 5, a methyl group on the nitrogen at position 1, and an ethyl carboxylate group at position 4.

Structure:

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HH3 (pyrazole ring)
~4.3q2H-OCH₂CH₃
~3.9s3HN-CH₃
~1.3t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~145C5 (C-Cl)
~140C3
~110C4
~61-OCH₂CH₃
~37N-CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1550MediumC=N stretch (pyrazole ring)
~1250StrongC-O stretch (ester)
~1050MediumC-N stretch
~780MediumC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/zIon
202/204[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes)
173/175[M - C₂H₅]⁺
157/159[M - OC₂H₅]⁺
129/131[M - COOC₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle 45-90°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).

    • ATR: Place the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range.

    • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Visualization of Methodologies

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for compound characterization.

Spectroscopic_Analysis cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information Structure Ethyl 5-Chloro-1-methyl- 1H-pyrazole-4-carboxylate NMR NMR (¹H, ¹³C) Structure->NMR IR IR Structure->IR MS MS Structure->MS Connectivity Connectivity & Chemical Environment NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight

Fig. 1: Relationship between spectroscopic techniques and structural information.

Experimental_Workflow cluster_characterization Spectroscopic Characterization Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR_Analysis IR Analysis Purification->IR_Analysis NMR_Analysis NMR Analysis (¹H, ¹³C) Purification->NMR_Analysis MS_Analysis MS Analysis Purification->MS_Analysis Data_Analysis Data Analysis and Structure Confirmation IR_Analysis->Data_Analysis NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Final_Product Pure, Characterized Compound Data_Analysis->Final_Product

Physical and chemical properties of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a summary of its key properties, detailed experimental protocols for its synthesis, and visual representations of synthetic pathways.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole derivative. The presence of the chloro, methyl, and ethyl carboxylate groups on the pyrazole ring makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 56984-32-8N/A
Molecular Formula C₇H₉ClN₂O₂N/A
Molecular Weight 188.61 g/mol N/A
Boiling Point 80-82 °C at 0.2 Torr[1]
Density 1.31±0.1 g/cm³ (Predicted)[1]
pKa -1.13±0.10 (Predicted)[1]
Flash Point 116.1ºCN/A
Refractive Index 1.55N/A
Appearance Oil[2]
Solubility Data not availableN/A
Melting Point Data not availableN/A

Spectroscopic Data

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound are described in the literature.

Synthesis from Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate

This method involves the chlorination of the hydroxyl group at the 5-position of the pyrazole ring using phosphorus oxychloride.

Experimental Procedure:

A mixture of 10 g of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate and 50 ml of phosphorus oxychloride is stirred at 90° to 100° C for 65 hours.[2] Excess phosphorus oxychloride is then evaporated under reduced pressure. The residue is carefully poured into ice-water, leading to the precipitation of 5-chloro-1-methyl-4-pyrazole carboxylic acid. The precipitated crystals are filtered and dried. The filtrate is neutralized with 28% aqueous ammonia and extracted with ether. After drying the ether extract, the solvent is evaporated to yield this compound as an oil.[2]

A subsequent esterification of the co-product, 5-chloro-1-methyl-4-pyrazole carboxylic acid, can also yield the target compound. To the carboxylic acid, 30 ml of thionyl chloride and 0.2 ml of dimethylformamide are added, and the mixture is refluxed for 5 hours.[2] Excess thionyl chloride is evaporated, and the residue is added to dry ethanol. After stirring at room temperature for 3 hours, the solvent is evaporated, and the residue is treated with ether, washed with water, dried, and the solvent evaporated to give the final product.[2]

G Synthesis from Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate cluster_0 Chlorination cluster_1 Work-up of Filtrate cluster_2 Esterification of Carboxylic Acid Co-product start Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate poc_reagent POCl3 reaction_step1 Stir at 90-100°C for 65h start->reaction_step1 + POCl3 evaporation1 Evaporate excess POCl3 reaction_step1->evaporation1 workup1 Pour into ice-water evaporation1->workup1 filtration Filter workup1->filtration product1 5-chloro-1-methyl-4-pyrazole carboxylic acid (precipitate) filtration->product1 filtrate Filtrate filtration->filtrate socl2_reagent SOCl2, DMF reaction_step2 Reflux for 5h product1->reaction_step2 + SOCl2, DMF neutralization Neutralize with aq. NH3 filtrate->neutralization extraction Extract with ether neutralization->extraction drying Dry extract extraction->drying evaporation2 Evaporate solvent drying->evaporation2 final_product1 This compound (Oil) evaporation2->final_product1 evaporation3 Evaporate excess SOCl2 reaction_step2->evaporation3 ethanol_addition Add dry ethanol evaporation3->ethanol_addition stirring Stir at RT for 3h ethanol_addition->stirring evaporation4 Evaporate solvent stirring->evaporation4 workup2 Add ether, wash with water, dry, evaporate evaporation4->workup2 final_product2 This compound workup2->final_product2 G Synthesis from Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate start Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in Chloroform hcl_gas Bubble HCl gas for 60 min start->hcl_gas nocl_gas Bubble NOCl gas for 5 min hcl_gas->nocl_gas tlc_check TLC Monitoring nocl_gas->tlc_check add_nocl Bubble NOCl gas for 5 more min tlc_check->add_nocl Starting Material Present heating Heat on steam bath for 5 min tlc_check->heating Reaction Complete add_nocl->tlc_check cooling Cool heating->cooling evaporation Remove solvent in vacuo cooling->evaporation product This compound evaporation->product

References

The Expanding Therapeutic Potential of Pyrazole Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylates, have garnered significant attention for their broad spectrum of biological activities. This technical guide delves into the core pharmacological properties of these compounds, presenting a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for key assays, quantitative biological data, and elucidated mechanisms of action are provided to empower researchers in the pursuit of novel therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways implicated in tumor growth and survival.

A notable mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest.[1] Certain derivatives have demonstrated potent antiproliferative and microtubule-destabilizing activities.[1] For instance, compounds bearing 3,4,5-trimethoxyaryl moieties have shown significant antimitotic effects.[1] Furthermore, some pyrazole carboxylates have demonstrated efficacy against multidrug-resistant cancer cells, suggesting their potential to overcome common challenges in chemotherapy.[1]

The cytotoxic potential of these derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[3][4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative pyrazole carboxylate derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/SeriesCancer Cell Line(s)IC50 (µM)Reference(s)
Pyrazole Chalcones (e.g., 111c)MCF-7 (Breast), HeLa (Cervical)Not specified, but noted as highest inhibition[1]
1-(3,5-difluorophenyl)-N-(E) -3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amineHuman Lung CancerNot specified, antiproliferative activity noted[1]
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylatesA549 (Lung)26[6]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivativesK-562, UO-31, SR, HOP-920.04 - 11.4[6]
Pyrazole derivatives with EGFR and HER-2 tyrosine kinase inhibitionNot specified0.20 - 0.26[6]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast), WM266.5 (Melanoma)1.31, 0.45[7]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast), WM266.5 (Melanoma)0.97, 0.72[7]
Pyrazole-indole hybrid 7aHepG2 (Liver)6.1 ± 1.9[8]
Pyrazole-indole hybrid 7bHepG2 (Liver)7.9 ± 1.9[8]
Ferrocene-pyrazole hybrid 47cHCT-116 (Colon)3.12[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of pyrazole carboxylate derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (pyrazole carboxylate derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug). Incubate for 48 hours.[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Pyrazole carboxylate derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10] Their efficacy is often attributed to their ability to interfere with essential microbial processes.

The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11] The agar well diffusion method is also commonly used for initial screening.[10]

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of selected pyrazole carboxylate derivatives against various microbial strains.

Compound ID/SeriesMicrobial Strain(s)MIC (µg/mL)Reference(s)
Pyrazolylthiazole carboxylic acid 2hGram-positive bacteria6.25[12]
Pyrazole derivative 3Escherichia coli (Gram-negative)0.25[13]
Pyrazole derivative 4Streptococcus epidermidis (Gram-positive)0.25[13]
Pyrazole derivative 2Aspergillus niger (Fungus)1[13]
Pyrazole-dimedone compounds 24, 25Staphylococcus aureus16[10]
4-acyl-pyrazole-3-carboxylic acids 26-28Gram-positive and Gram-negative bacteriaHigher activity than reference drugs[10]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives 2f, 2gStaphylococcus aureus, Candida albicans12.5[12]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of pyrazole carboxylate derivatives.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Standard antibiotic or antifungal agent (positive control)

  • Microplate incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyrazole carboxylate derivatives have been extensively investigated for their anti-inflammatory properties, with many exhibiting potent activity comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][15] By inhibiting COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins. Another key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of inflammatory genes.[11][14] Inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory cytokines such as TNF-α and IL-6.[11]

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[3][16]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity and in vitro enzyme inhibitory activity of selected pyrazole carboxylate derivatives.

Compound ID/SeriesAssayActivityReference(s)
Pyrazolylthiazole carboxylates 1p, 2c, 2nCarrageenan-induced paw edema89.59 - 93.06% inhibition[12]
Pyrazolone derivative PYZ2Carrageenan-induced paw edema51.02% inhibition[3]
Di-aryl/tri-aryl substituted pyrazole ester 15c, 15d, 15h, 19dCOX-2 Inhibition (in vitro)IC50 = 0.059 - 3.89 µM[7]
Di-aryl/tri-aryl substituted pyrazole ester 15c, 15d, 15h, 19diNOS Inhibition (in vitro)IC50 = 0.41 - 0.61 µM[7]
Di-aryl/tri-aryl substituted pyrazole ester 15c, 15d, 15h, 19dCarrageenan-induced paw edemaED50 = 8.22 - 31.22 mg/kg[17]
Hybrid pyrazole analogues 5u, 5sCOX-2 Inhibition (in vitro)IC50 = 1.79, 2.51 µM[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the in vivo evaluation of the anti-inflammatory activity of pyrazole carboxylate derivatives.

Materials:

  • Wistar rats (150-200 g)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • 1% (w/v) Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Grouping and Dosing: Divide the rats into groups (n=6). Administer the test compounds orally or intraperitoneally at various doses. Administer the vehicle to the control group and the standard drug to the positive control group.[3]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[3]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyrazole carboxylate derivatives are underpinned by their interactions with various molecular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Synthesis of Pyrazole-5-Carboxamide Derivatives

A common synthetic route to pyrazole-5-carboxamides involves the initial formation of a pyrazole-5-carboxylic acid, followed by conversion to the corresponding acid chloride and subsequent amidation.

Synthesis_Workflow Start β-Diketone + Hydrazine Derivative Pyrazole_Acid Pyrazole-5-carboxylic Acid Start->Pyrazole_Acid Cyclocondensation Acid_Chloride Pyrazole-5-carbonyl Chloride Pyrazole_Acid->Acid_Chloride SOCl2 or (COCl)2 Final_Product Pyrazole-5-carboxamide Acid_Chloride->Final_Product Amine Amine (R-NH2) Amine->Final_Product Amidation

Caption: Synthetic workflow for pyrazole-5-carboxamide derivatives.

Inhibition of the COX Pathway

Many pyrazole carboxylate derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (Homeostatic function) COX1->Prostaglandins_H Prostaglandins_I Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_I Pyrazole_Deriv Pyrazole Carboxylate Derivatives Pyrazole_Deriv->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole carboxylates.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Pyrazole carboxylate derivatives can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_complex NF-κB (p50/p65)-IκBα (Inactive) IkB->NFkB_complex Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_complex->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_active->Gene_Expression Transcription Pyrazole_Deriv Pyrazole Carboxylate Derivatives Pyrazole_Deriv->IKK

References

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceutical and agrochemical development. Its substituted pyrazole core is a common motif in many biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, properties, and key applications, complete with detailed experimental protocols and visual diagrams to facilitate its use in the laboratory.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and its common precursors is provided below. This data is essential for its handling, reaction setup, and purification.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
This compound5842-41-1C₇H₉ClN₂O₂188.61Oil or SolidNot widely reported
Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylateNot availableC₇H₁₀N₂O₃170.17SolidNot available
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate31037-02-2C₇H₁₁N₃O₂169.18Solid96-100

Synthesis of this compound

There are two primary synthetic routes to obtain this compound, starting from either a hydroxy- or an amino-substituted pyrazole precursor.

Method 1: Chlorination of Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate

This method involves the direct chlorination of the hydroxyl group at the 5-position of the pyrazole ring using a strong chlorinating agent like phosphorus oxychloride.

Experimental Protocol:

  • A mixture of 10 g of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate and 50 ml of phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The mixture is stirred and heated at 90-100°C for 65 hours.[1]

  • After the reaction is complete, the excess phosphorus oxychloride is removed by evaporation under reduced pressure.

  • The residue is carefully poured into ice-water, which causes the product to precipitate.

  • The precipitated crystals, which are the byproduct 5-chloro-1-methyl-4-pyrazole carboxylic acid, are collected by filtration and dried. This yields approximately 4.5 g of the carboxylic acid.

  • The filtrate is neutralized with a 28% aqueous ammonia solution and then extracted with diethyl ether.

  • The ether extract is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield this compound as an oil (approximately 4.0 g).[1]

A subsequent esterification of the carboxylic acid byproduct can also be performed to increase the overall yield of the desired ethyl ester.

Experimental Protocol for Esterification:

  • To the 4.5 g of 5-chloro-1-methyl-4-pyrazole carboxylic acid obtained previously, 30 ml of thionyl chloride and 0.2 ml of dimethylformamide are added.

  • The mixture is refluxed for 5 hours.

  • Excess thionyl chloride is evaporated under reduced pressure.

  • The residue is then added to dry ethanol and stirred at room temperature for 3 hours.

  • The solvent is evaporated, and diethyl ether is added to the residue.

  • The ether solution is washed with water, dried, and the solvent is evaporated to yield an additional 4.5 g of ethyl 5-chloro-1-methyl-4-pyrazole carboxylate as an oil.[1]

G cluster_synthesis1 Synthesis via Hydroxypyrazole A Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate C This compound A->C 90-100°C, 65h B POCl₃

Synthesis from a hydroxypyrazole precursor.
Method 2: Sandmeyer-type Reaction of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This route utilizes a diazotization reaction of the amino group followed by displacement with a chloride ion.

Experimental Protocol:

  • Hydrogen chloride gas is bubbled through a solution of 12 grams (0.07 mole) of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in 75 ml of chloroform for 60 minutes.

  • Nitrosyl chloride is then bubbled into the reaction mixture for five minutes.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC). If starting material is still present, nitrosyl chloride is bubbled for an additional five minutes.

  • The solution is then heated on a steam bath for five minutes.

  • After cooling, the solvent is removed in vacuo to yield ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. The product identity is confirmed by NMR.

G cluster_synthesis2 Synthesis via Aminopyrazole D Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate F This compound D->F Chloroform, heat E 1. HCl (g) 2. NOCl

Synthesis from an aminopyrazole precursor.

Applications in Organic Synthesis

The chloro-substituent at the 5-position of the pyrazole ring is a versatile handle for introducing a variety of functional groups through nucleophilic substitution or cross-coupling reactions. This makes this compound a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities at the C5 position of the pyrazole ring. This is a common strategy in the synthesis of libraries of compounds for drug discovery screening.

G cluster_substitution Nucleophilic Substitution G This compound I 5-Substituted Pyrazole Derivative G->I Displacement of Cl⁻ H Nucleophile (Nu⁻) G cluster_suzuki Suzuki Coupling Workflow J Mix this compound, Arylboronic acid, Pd catalyst, and base in a solvent K Degas the reaction mixture J->K L Heat the reaction to the desired temperature K->L M Monitor reaction progress by TLC or LC-MS L->M N Work-up and purify the product M->N

References

CAS number 10250-46-1 synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Benzylamino-2-methyl-1-propanol (Assumed CAS 10250-27-8)

Disclaimer: The provided CAS number 10250-46-1 did not yield specific results in chemical databases. This guide focuses on the closely related and well-documented compound 2-Benzylamino-2-methyl-1-propanol, CAS 10250-27-8 , based on the high probability of a typographical error in the requested number.

Introduction

2-Benzylamino-2-methyl-1-propanol is an organic compound classified as an amino alcohol.[1] It is a versatile intermediate with applications in various fields, including the synthesis of pharmaceuticals and as a ligand in coordination chemistry.[][3] This document provides a comprehensive overview of its synthesis, chemical and physical properties, and key applications.

Properties of 2-Benzylamino-2-methyl-1-propanol

The physical and chemical properties of 2-Benzylamino-2-methyl-1-propanol are summarized below.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₇NO[]
Molecular Weight 179.26 g/mol [][4]
Appearance Yellow-Orange Solid[][3]
Melting Point 68-70 °C[3][5]
Boiling Point 300.8 ± 17.0 °C (Predicted)[3][5]
Density 1.006 ± 0.06 g/cm³ (Predicted)[3][5]
Solubility Chloroform, DMSO, Methanol[3]
pKa 14.55 ± 0.10 (Predicted)[1][3]
Topological Polar Surface Area 32.3 Ų[1][4]
Hydrogen Bond Donor Count 2[1][4]
Hydrogen Bond Acceptor Count 2[1][4]
Rotatable Bond Count 4[1][4]
Spectroscopic Data

While specific spectra were not retrieved, typical analytical methods for characterization would include ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Synthesis of 2-Benzylamino-2-methyl-1-propanol

A common and straightforward method for the synthesis of 2-Benzylamino-2-methyl-1-propanol is through the reductive amination of benzaldehyde with 2-amino-2-methylpropan-1-ol.[3]

Experimental Protocol: Reductive Amination

Materials:

  • 2-amino-2-methylpropan-1-ol (1.0 g, 11.22 mmol)

  • Benzaldehyde (1.310 g, 12.34 mmol)

  • Sodium triacetoxyborohydride (6.66 g, 31.4 mmol)

  • 1,2-Dichloroethane (DCE) (15 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-2-methylpropan-1-ol and benzaldehyde in DCE at room temperature, add sodium triacetoxyborohydride portionwise.

  • Stir the resulting mixture for 3 hours.

  • Upon completion of the reaction, dilute the mixture with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO₃.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-Benzylamino-2-methyl-1-propanol can be used in subsequent steps without further purification. The reported yield for the crude product is approximately 62%.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents_solvents Reagents & Solvent 2-amino-2-methylpropan-1-ol 2-amino-2-methylpropan-1-ol Reaction Reaction 2-amino-2-methylpropan-1-ol->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Sodium triacetoxyborohydride Sodium triacetoxyborohydride Sodium triacetoxyborohydride->Reaction Reducing Agent DCE 1,2-Dichloroethane (DCE) DCE->Reaction Solvent Workup Workup Reaction->Workup Stir 3h at RT Product 2-Benzylamino-2-methyl-1-propanol Workup->Product EtOAc/NaHCO3 wash, dry, concentrate

Caption: Reductive amination synthesis of 2-Benzylamino-2-methyl-1-propanol.

Applications and Biological Relevance

2-Benzylamino-2-methyl-1-propanol serves as a key building block in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Intermediate: It is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[] Its structure is crucial for the production of certain active pharmaceutical ingredients (APIs).[]

  • Ligand Synthesis: This molecule is a fundamental skeleton for the synthesis of oxazoline ligands.[3] These ligands have broad applications in coordination chemistry and are particularly important in asymmetric catalysis.[3]

  • Cosmetics: In the cosmetics industry, it can be used as an emulsifying and conditioning agent in formulations like creams and lotions.[]

While direct biological signaling pathways involving 2-Benzylamino-2-methyl-1-propanol are not extensively documented in the provided search results, its role as a precursor to biologically active molecules is significant. The development of novel catalysts based on ligands derived from this compound can lead to more efficient syntheses of chiral drugs, which often exhibit specific interactions with biological targets.

Logical Relationship Diagram: From Intermediate to Application

Applications A 2-Benzylamino-2-methyl-1-propanol B Oxazoline Ligand Synthesis A->B C Pharmaceutical Synthesis A->C D Asymmetric Catalysis B->D enables E Active Pharmaceutical Ingredients (APIs) C->E produces

Caption: Role of 2-Benzylamino-2-methyl-1-propanol in synthesis.

Safety Information

According to GHS classifications, 2-Benzylamino-2-methyl-1-propanol is considered a hazardous substance.[4][5]

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautions: Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area.

Conclusion

2-Benzylamino-2-methyl-1-propanol (CAS 10250-27-8) is a valuable and versatile chemical intermediate. Its synthesis via reductive amination is well-established. The compound's primary utility lies in its role as a precursor for the synthesis of complex molecules, including specialized ligands for catalysis and active pharmaceutical ingredients. Further research into new applications, particularly in the development of novel catalytic systems, continues to be an active area of investigation.

References

The Formation of Substituted Pyrazoles: An In-depth Technical Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the synthesis of substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib. A thorough understanding of the underlying reaction mechanisms is crucial for the rational design and efficient synthesis of novel pyrazole derivatives with desired biological activities. This document details the prevalent synthetic routes, with a focus on the Knorr pyrazole synthesis and alternative pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms.

The Knorr Pyrazole Synthesis: A Classic and Versatile Method

The most common and widely utilized method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis.[1][2] This reaction, first reported by Ludwig Knorr in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[3]

The versatility of the Knorr synthesis allows for the introduction of a wide variety of substituents onto the pyrazole ring by choosing appropriately substituted starting materials.[3] However, when using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric products is possible, making the control of regioselectivity a critical aspect of this synthesis.[4]

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction is typically initiated by the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the remaining carbonyl group in an intramolecular fashion to form a cyclic intermediate.[1][2]

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration to yield the stable, aromatic pyrazole ring.[1][2]

A critical factor in this mechanism, especially with unsymmetrical 1,3-dicarbonyls, is the initial nucleophilic attack of the hydrazine, which can occur at either of the two carbonyl carbons, leading to a mixture of regioisomers.[4] The regioselectivity is influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Substituted Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

General reaction mechanism for the Knorr pyrazole synthesis.
Quantitative Data Summary

The following tables summarize key quantitative data for the Knorr pyrazole synthesis under various conditions, highlighting the impact of catalysts, solvents, and reaction methods on yield and regioselectivity.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrazole Synthesis

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours73-90
Pyrazole-Oxadiazole HybridsMicrowave-Assisted-9-10 min79-92
Pyrazole-Oxadiazole HybridsConventional Heating-7-9 hours-

Table 2: Regioselectivity in the Synthesis of Pyrazoles from Unsymmetrical 1,3-Dicarbonyls

1,3-Dicarbonyl Compound (R¹/R²)Hydrazine (R³)SolventIsomer Ratio (A:B)Reference
R¹=CF₃, R²=ArylMethylhydrazineEthanol85:15[4]
R¹=CF₃, R²=ArylMethylhydrazineTFE97:3[4]
R¹=CF₃, R²=ArylMethylhydrazineHFIP>99:1[4]
R¹=Aryl, R²=CF₃PhenylhydrazineEthanol60:40[4]
R¹=Aryl, R²=CF₃PhenylhydrazineTFE95:5[4]
R¹=Aryl, R²=CF₃PhenylhydrazineHFIP>99:1[4]

Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R². TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of substituted pyrazoles.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [5]

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Isolation: Cool the resulting syrup in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

  • Reaction Setup: In a microwave vial, combine the 1,3-dicarbonyl compound (1 mmol) and the hydrazine derivative (1.2 mmol). Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).

  • Work-up: After the reaction is complete, cool the vial to room temperature and pour the reaction mixture into crushed ice.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Experimental_Workflow Start Start Reactants Combine 1,3-Dicarbonyl and Hydrazine Start->Reactants Solvent_Catalyst Add Solvent and Catalyst Reactants->Solvent_Catalyst Heating Heat Reaction Mixture (Conventional or Microwave) Solvent_Catalyst->Heating Monitoring Monitor Reaction Progress (e.g., TLC) Heating->Monitoring Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Isolation Isolate Crude Product (e.g., Filtration, Evaporation) Workup->Isolation Purification Purify Product (e.g., Recrystallization, Chromatography) Isolation->Purification Characterization Characterize Final Product (e.g., NMR, MS) Purification->Characterization End End Characterization->End

A general experimental workflow for the synthesis of pyrazoles.

Alternative Synthetic Routes to Substituted Pyrazoles

While the Knorr synthesis is a mainstay, several other effective methods have been developed for the synthesis of substituted pyrazoles, often offering advantages in terms of regioselectivity or substrate scope.

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones) and Hydrazines

The reaction of α,β-unsaturated aldehydes and ketones, commonly known as chalcones, with hydrazines provides a valuable route to pyrazolines, which can then be oxidized to pyrazoles.[6][7]

Two primary mechanistic pathways are proposed for this transformation:[8]

  • Route A (Hydrazone Formation): The reaction initiates with the formation of a hydrazone intermediate by the condensation of the hydrazine with the carbonyl group of the chalcone. This is followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the double bond, leading to the pyrazoline ring.

  • Route B (Aza-Michael Addition): Alternatively, the reaction can proceed through an initial aza-Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. The resulting intermediate then undergoes intramolecular cyclization and dehydration to form the pyrazoline.

Chalcone_to_Pyrazole cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Chalcone α,β-Unsaturated Carbonyl (Chalcone) Hydrazone Hydrazone Intermediate Chalcone->Hydrazone Condensation (Route A) Aza_Michael Aza-Michael Adduct Chalcone->Aza_Michael Aza-Michael Addition (Route B) Hydrazine Hydrazine Hydrazine->Hydrazone Hydrazine->Aza_Michael Pyrazoline Pyrazoline Hydrazone->Pyrazoline Intramolecular Michael Addition Aza_Michael->Pyrazoline Intramolecular Cyclization Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Reaction pathways for the synthesis of pyrazoles from chalcones.
Multicomponent Reactions for Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[9][10]

A common strategy involves the in-situ formation of a key intermediate, which then undergoes further reactions to form the pyrazole ring. For example, a three-component reaction of an enaminone, an aldehyde, and hydrazine can lead to the formation of a pyrazole derivative.[10]

The mechanism for such a reaction can be complex and varied, but a plausible pathway involves the initial reaction of the enaminone with hydrazine to form a pyrazole intermediate, which then reacts with the aldehyde in a subsequent step.

MCR_Pyrazole_Synthesis Enaminone Enaminone Intermediate Intermediate Formation Enaminone->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate Pyrazole Substituted Pyrazole Intermediate->Pyrazole Cyclization and Further Reactions

A simplified representation of a multicomponent pyrazole synthesis.

Conclusion

The synthesis of substituted pyrazoles is a rich and evolving field, with the Knorr synthesis remaining a fundamental and highly adaptable method. The continuous development of alternative routes, including those from α,β-unsaturated carbonyls and through multicomponent strategies, provides chemists with a powerful and diverse toolkit for accessing a wide array of pyrazole derivatives. A deep understanding of the underlying reaction mechanisms, as detailed in this guide, is essential for controlling regioselectivity, optimizing reaction conditions, and ultimately, for the successful design and synthesis of novel pyrazole-based compounds for applications in drug discovery and materials science. The provided quantitative data and experimental protocols serve as a practical resource for researchers in this dynamic area of chemical science.

References

Navigating the Stability and Storage of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the drug development sector to ensure the integrity and longevity of this compound in a laboratory setting.

Core Stability Profile

This compound is a solid chemical compound that is stable under recommended storage conditions. However, like many complex organic molecules, its stability can be compromised by exposure to specific environmental factors. The primary degradation pathways for pyrazole derivatives, particularly those containing ester functional groups, include hydrolysis, oxidation, and photodegradation. The pyrazole ring itself is noted for its metabolic stability, a crucial attribute in its widespread use in drug discovery.[1]

Summary of Stability and Storage Recommendations
ParameterRecommendationIncompatible Materials & Conditions to Avoid
Storage Temperature Room Temperature (Cool, Dry Place)Avoid excessive heat and sources of ignition.
Humidity Dry Conditions (Sealed Container)Avoid moisture to prevent hydrolysis.
Light Exposure Keep in a dark place.Protect from light, especially UV radiation, to prevent photodegradation.
Atmosphere Well-ventilated area.Store away from strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.

Potential Degradation Pathways

The structural integrity of this compound is susceptible to several degradation mechanisms. Understanding these pathways is critical for developing robust analytical methods and stable formulations. The pyrazole ring is generally stable against oxidation, but can be converted to its 2-oxide by peroxides.[2]

Potential Degradation Pathways A Ethyl 5-Chloro-1-methyl- 1H-pyrazole-4-carboxylate B Hydrolysis (Acidic/Basic Conditions) A->B Moisture C Oxidation (e.g., Peroxides) A->C Oxidizing Agents D Photodegradation (UV/Visible Light) A->D Light Exposure E 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid + Ethanol B->E F Oxidized Derivatives (e.g., N-oxides, hydroxylated species) C->F G Photolytic Degradants D->G

Figure 1: Potential Degradation Pathways

In the event of a fire, hazardous decomposition products may include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is essential to identify the likely degradation products and to establish the intrinsic stability of the molecule. These studies are crucial for the development of stability-indicating analytical methods.[3] The following are generalized protocols for conducting forced degradation studies on this compound, based on established guidelines.[3][4][5][6][7] An appropriate level of degradation is generally considered to be in the range of 5-20%.[7][8]

General Workflow for Forced Degradation Studies

Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of This compound B Acid Hydrolysis (e.g., 0.1M - 1M HCl) A->B C Base Hydrolysis (e.g., 0.1M - 1M NaOH) A->C D Oxidation (e.g., 3-30% H2O2) A->D E Thermal Stress (e.g., 40-60°C) A->E F Photolytic Stress (Visible/UV Light) A->F G Neutralize samples (if necessary) B->G C->G D->G E->G F->G H Analyze by a stability-indicating method (e.g., HPLC) G->H I Characterize degradants (e.g., LC-MS) H->I

Figure 2: Forced Degradation Study Workflow
Detailed Methodologies

1. Hydrolytic Degradation

  • Acid Hydrolysis :

    • Prepare a solution of the compound in a suitable solvent.

    • Add an equal volume of 0.1 M to 1 M hydrochloric acid.

    • Store the solution at room temperature or an elevated temperature (e.g., 40-60°C).

    • Monitor the degradation over time by a suitable analytical technique (e.g., HPLC).

    • Once the target degradation is achieved, neutralize the solution.

  • Base Hydrolysis :

    • Prepare a solution of the compound in a suitable solvent.

    • Add an equal volume of 0.1 M to 1 M sodium hydroxide.

    • Store the solution at room temperature or an elevated temperature.

    • Monitor the degradation over time.

    • Once the target degradation is achieved, neutralize the solution.

  • Neutral Hydrolysis :

    • Reflux the compound in water.

    • Monitor the degradation over time.

2. Oxidative Degradation

  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (typically 3% to 30%).

  • Store the solution at room temperature.

  • Monitor the degradation over time.

3. Photolytic Degradation

  • Expose a solution of the compound and the solid compound to a combination of visible and UV light in a photostability chamber.

  • A control sample should be protected from light.

  • Monitor the degradation over time.

4. Thermal Degradation

  • Place the solid compound in a controlled temperature environment (e.g., an oven at 40-60°C).

  • Monitor the degradation over time by taking samples at various intervals and analyzing them.

Handling and Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

By adhering to these guidelines, researchers and scientists can ensure the stability and integrity of this compound, thereby safeguarding the quality and reproducibility of their experimental results.

References

The Pyrazole Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a "privileged scaffold," leading to the development of a multitude of clinically significant therapeutic agents. This technical guide delves into the core applications of pyrazole derivatives across various therapeutic areas, presenting key data, experimental methodologies, and a visual representation of their mechanisms of action to empower researchers in the field of drug discovery.

Anticancer Applications: Targeting the Engines of Cell Proliferation

Pyrazole derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell growth, proliferation, and survival.[1][2][3] The versatility of the pyrazole ring allows for diverse substitutions, enabling the design of potent and selective inhibitors for a range of kinase targets.[1][4]

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5][6] Pyrazole-containing compounds have been extensively explored as CDK inhibitors, leading to the discovery of potent agents that can induce cell cycle arrest and apoptosis in cancer cells.[7][8][9]

Table 1: Selected Pyrazole-Based CDK Inhibitors and their Biological Activity

Compound/Drug NameTarget CDKIC50 / Ki (nM)Cancer Cell LineReference
Compound 15 CDK2Ki = 5Ovarian Cancer Cells[7]
Compound 4 CDK2/cyclin A2IC50 = 3820HCT-116[9]
Compound 7d CDK2/cyclin A2IC50 = 1470HCT-116[9]
Compound 9 CDK2/cyclin A2IC50 = 960HCT-116[9]
Palbociclib CDK4/6-HR+/HER2- Breast Cancer[6]
Ribociclib CDK4/6-HR+/HER2- Breast Cancer[6]
Abemaciclib CDK4/6-HR+/HER2- Breast Cancer[6]
Barasertib Aurora B-Acute Myeloid Leukemia[3]

Note: IC50 and Ki values are indicative of potency, with lower values representing higher potency.

The following diagram illustrates the general mechanism of CDK inhibition by pyrazole derivatives, leading to cell cycle arrest.

CDK_Inhibition_Pathway General Signaling Pathway of Pyrazole-Based CDK Inhibition cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by Pyrazole Derivatives G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 Mitosis CDK46_CyclinD CDK4/6-Cyclin D G1_S_transition_point CDK46_CyclinD->G1_S_transition_point Phosphorylates Rb, promotes transition CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1_S_transition_point CDK2_CyclinA CDK2-Cyclin A S_phase_progression_point CDK2_CyclinA->S_phase_progression_point Drives DNA replication CDK1_CyclinB CDK1-Cyclin B G2_M_transition_point CDK1_CyclinB->G2_M_transition_point Initiates mitosis Pyrazole_Inhibitor Pyrazole Derivative Pyrazole_Inhibitor->CDK46_CyclinD Pyrazole_Inhibitor->CDK2_CyclinE Pyrazole_Inhibitor->CDK2_CyclinA G1_S_transition_point->S S_phase_progression_point->G2 G2_M_transition_point->M

Caption: Pyrazole derivatives inhibit CDKs, blocking cell cycle progression.

Other Kinase Targets

The inhibitory potential of pyrazole derivatives extends beyond CDKs to other crucial kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK).[1][4][10]

Table 2: Pyrazole Derivatives as Inhibitors of Various Kinases

Compound/Drug NameTarget KinaseIC50 (µM)Cancer TypeReference
Compound 25 VEGFR-23.17 - 6.77HT29, PC3, A549, U87MG[4]
Compound 3 EGFR0.06HEPG2[10]
Compound 9 VEGFR-20.22HEPG2[10]
Golidocitinib (AZD4205) JAK1-T-cell lymphoma[1]
Crizotinib ALK/ROS1/MET-Lung Cancer[1]
Erdafitinib FGFR-Bladder Cancer[1]
Encorafenib BRAF-Melanoma[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A common method to evaluate the inhibitory activity of pyrazole derivatives against a specific kinase is through an in vitro kinase assay.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog

  • Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer (typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)

  • 96-well filter plates or microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test pyrazole derivatives in the kinase reaction buffer.

  • In a 96-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP or a fluorescent analog).

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • For radiolabeled assays, spot the reaction mixture onto phosphocellulose filter paper or capture it on a filter plate. Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without an inhibitor.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Applications: Combating Infectious Diseases

The pyrazole scaffold is also a valuable pharmacophore in the development of novel antimicrobial agents to combat bacterial and fungal infections.[11][12][13][14] The emergence of multidrug-resistant (MDR) strains has intensified the search for new chemical entities with antimicrobial activity, and pyrazole derivatives have shown considerable promise in this area.[12][13]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 21c Multi-drug resistant bacteria0.25[12]
Compound 23h Multi-drug resistant bacteria0.25[12]
Compound 12 S. aureus1 - 8[13]
Compound 12 E. coli 19241[13]
Compound 18 Gram-negative strains<1[13]
Compound 31 B. subtilis4[13]
Compound 32 S. epidermidis0.97[13]
Compound 32 E. cloacae0.48[13]
Hydrazone 21a Bacteria62.5 - 125[15]
Hydrazone 21a Fungi2.9 - 7.8[15]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test pyrazole derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control (a known effective antimicrobial agent)

  • Negative control (broth medium with inoculum but no antimicrobial agent)

Procedure:

  • Prepare serial twofold dilutions of the test pyrazole derivatives in the broth medium directly in the 96-well plates.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive and negative control wells.

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • After incubation, visually inspect the plates for turbidity, which indicates microbial growth.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Pyrazole derivatives have a long-standing history in the treatment of inflammation, with the most notable example being celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[16][17][18][19] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16][18] Selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects associated with non-selective NSAIDs.[18]

Table 4: COX Inhibitory Activity of Selected Pyrazole Derivatives

CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-2-High[20]
Compound 2a COX-219.87-[21]
Compound 3b COX-239.4322.21[21]
Compound 5b COX-238.7317.47[21]
Compound 5e COX-239.1413.10[21]
Compound 6e COX-2-215.44
Compound 6k COX-2--

The following diagram illustrates the mechanism of action of celecoxib in inhibiting the COX-2 pathway.

Celecoxib_Pathway Mechanism of Action of Celecoxib cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition cluster_products Products and Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2_1 Prostaglandin H2 COX1->Prostaglandin_H2_1 Prostaglandin_H2_2 Prostaglandin H2 COX2->Prostaglandin_H2_2 Prostaglandins_COX1 Prostaglandins (e.g., PGE2, TXA2) Prostaglandin_H2_1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., PGE2, PGI2) Prostaglandin_H2_2->Prostaglandins_COX2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Physiological_Effects Physiological Effects (GI protection, platelet aggregation) Prostaglandins_COX1->Physiological_Effects Inflammatory_Effects Inflammation, Pain, Fever Prostaglandins_COX2->Inflammatory_Effects

Caption: Celecoxib selectively inhibits COX-2, reducing inflammation.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of pyrazole derivatives on COX-1 and COX-2 can be determined using a colorimetric or fluorescent assay kit.

Materials:

  • Ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Test pyrazole derivatives

  • Assay buffer

  • Colorimetric or fluorometric probe (e.g., TMPD)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound to the wells.

  • Incubate for a short period at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Add the colorimetric or fluorometric probe.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • The rate of reaction is proportional to the COX activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

  • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Neurological Applications: Targeting Disorders of the Central Nervous System

Pyrazole derivatives are also being investigated for their potential in treating neurological disorders, particularly neurodegenerative diseases like Alzheimer's and Parkinson's disease.[22][23][24][25][26] Their mechanism of action in this context often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine.[25][26]

Table 5: Cholinesterase Inhibitory Activity of Pyrazole Derivatives

Compound ClassTarget EnzymeActivityDisease TargetReference
Pyrazole-bearing α-aminophosphonatesAcetylcholinesterasePotential InhibitorsAlzheimer's Disease[23]
Pyrazole derivativesAcetylcholinesterase (AChE)InhibitoryAlzheimer's Disease[25][26]
Pyrazole derivativesButyrylcholinesterase (BChE)InhibitoryAlzheimer's Disease[25][26]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test pyrazole derivatives

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture for a predefined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Add DTNB to the wells.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measure the absorbance of the yellow product at 412 nm at regular intervals.

  • The rate of the reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Synthesis of Pyrazole Derivatives: Core Methodologies

The synthesis of the pyrazole ring is typically achieved through two primary strategies: cyclocondensation and 1,3-dipolar cycloaddition.[22][27][28][29][30]

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

This is a classic and widely used method for constructing the pyrazole ring.

Synthesis_Cyclocondensation General Scheme for Pyrazole Synthesis via Cyclocondensation reagents R1-C(O)CH2C(O)-R2 (1,3-Dicarbonyl Compound) + R3-NHNH2 (Hydrazine) arrow -> [H+ or Base catalyst, Solvent, Heat] reagents->arrow product [Pyridine Ring with R1, R2, R3 substituents] arrow->product

Caption: Synthesis of pyrazoles via cyclocondensation.

1,3-Dipolar Cycloaddition

This method involves the reaction of a 1,3-dipole (like a nitrile imine generated in situ) with a dipolarophile (such as an alkyne or alkene).[28]

Synthesis_Cycloaddition General Scheme for Pyrazole Synthesis via 1,3-Dipolar Cycloaddition reagents R1-C≡N+-N--R2 (Nitrile Imine) + R3-C≡C-R4 (Alkyne) arrow -> [3+2] Cycloaddition reagents->arrow product [Pyridine Ring with R1, R2, R3, R4 substituents] arrow->product

Caption: Synthesis of pyrazoles via 1,3-dipolar cycloaddition.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The ongoing exploration of novel synthetic methodologies and the elucidation of their mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents for a wide range of diseases. This guide provides a foundational understanding of the potential of pyrazole derivatives, offering researchers a starting point for their own investigations into this remarkable heterocyclic system.

References

Methodological & Application

Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This protocol outlines the general principles, detailed experimental procedures, and quantitative data to facilitate the synthesis of diverse pyrazole derivatives.

Introduction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] The reaction is typically catalyzed by an acid and proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This method is highly versatile, allowing for the introduction of a variety of substituents onto the pyrazole core, making it a valuable tool in the synthesis of compound libraries for drug discovery.

Reaction Mechanism and Regioselectivity

The mechanism of the Knorr pyrazole synthesis involves the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone. Subsequent intramolecular attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, leads to the formation of the pyrazole ring.[1]

A key consideration in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products. The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1] Generally, the most nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate + Hydrazine - H2O Hydrazine Hydrazine Cyclic_Intermediate Cyclic Intermediate Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration - H2O

A diagram of the general Knorr pyrazole synthesis mechanism.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications.

Table 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles

1,3-Dicarbonyl Compound (R1, R3)Hydrazine (R2)CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Acetylacetone (CH3, CH3)Phenylhydrazine-EthanolReflux192Konwar et al.
Acetylacetone (CH3, CH3)4-NitrophenylhydrazineLiClO4Ethylene GlycolRT0.595[1]
Acetylacetone (CH3, CH3)2,4-DinitrophenylhydrazineLiClO4Ethylene GlycolRT0.594[1]
Benzoylacetone (Ph, CH3)Phenylhydrazine-EthanolReflux285Konwar et al.
Dibenzoylmethane (Ph, Ph)PhenylhydrazineLiClO4Ethylene GlycolRT190[1]
Ethyl Acetoacetate (OEt, CH3)PhenylhydrazineNano-ZnO-1000.2595[2]
1,1,1-Trifluoro-2,4-pentanedione (CF3, CH3)Phenylhydrazine-EthanolReflux388-

Table 2: Regioselectivity in the Synthesis of Unsymmetrical Pyrazoles

Unsymmetrical 1,3-DicarbonylHydrazineConditionsMajor RegioisomerRatioTotal Yield (%)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineAcetic Acid, Ethanol, Reflux1,5-Dimethyl-3-phenylpyrazole9:185-
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineEthanol, Reflux1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole>95:590-
Ethyl BenzoylacetateHydrazine HydrateAcetic Acid, 1-Propanol, 100°C5-Phenyl-2,4-dihydro-3H-pyrazol-3-oneSingle Isomer79[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[4]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[4]

  • Isolation: Cool the resulting syrup in an ice bath.[4]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[4]

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.[4]

Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[5]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[5]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[5]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[5]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[5]

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the Knorr pyrazole synthesis.

Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reactants Combine 1,3-Dicarbonyl and Hydrazine Solvent_Catalyst Add Solvent and Catalyst Reactants->Solvent_Catalyst Heating Heat Reaction Mixture (e.g., 100°C, 1h) Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Precipitation Induce Precipitation (e.g., add water, cool) Monitoring->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Drying Dry Product Filtration->Drying Characterization Characterize Product (NMR, MS, MP) Drying->Characterization

A general experimental workflow for the Knorr pyrazole synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of pyrazoline derivatives utilizing microwave-assisted organic synthesis (MAOS). Pyrazolines are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] Microwave irradiation has emerged as a powerful technique to accelerate these syntheses, offering significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[4][5][6][7][8]

Pyrazoline derivatives exhibit a broad spectrum of pharmacological effects, making them promising candidates for drug discovery and development.[1][9][10] These activities include antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, antidepressant, and anticancer properties.[1][9][10] Their versatile biological profile has stimulated extensive research in the synthesis of novel pyrazoline analogs.

Core Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis has been shown to be superior to conventional heating methods for the synthesis of pyrazoline derivatives. The primary advantages include:

  • Reduced Reaction Times: Reactions that typically take hours under conventional heating can often be completed in a matter of minutes using microwave irradiation.[5][7][8]

  • Increased Yields: Microwave synthesis frequently leads to higher isolated yields of the desired pyrazoline products compared to traditional methods.[5][7][8]

  • Energy Efficiency: The significant reduction in reaction time contributes to lower energy consumption.[4][6]

  • Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, simplifying purification.

The most common route for synthesizing 2-pyrazolines involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[4][11][12][13]

Experimental Protocols

This section outlines a general and a specific protocol for the microwave-assisted synthesis of pyrazoline derivatives.

General Protocol for Microwave-Assisted Synthesis of Pyrazolines

This protocol describes a typical procedure for the reaction of a chalcone with a hydrazine derivative under microwave irradiation.

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol)

  • Solvent (e.g., ethanol, acetic acid, methanol, or solvent-free)

  • Catalyst (e.g., glacial acetic acid, if required)

  • Microwave reactor vials (appropriate size for the reaction scale)

  • Stir bar

Equipment:

  • Dedicated microwave reactor for organic synthesis

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reactant Preparation: In a microwave reactor vial, combine the substituted chalcone (1.0 mmol), the hydrazine derivative (1.2 mmol), and a magnetic stir bar.

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 5 mL of ethanol). If the reaction requires a catalyst, add a catalytic amount (e.g., a few drops of glacial acetic acid).[12][14]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified power and temperature for a predetermined time (e.g., 100-300 W, 80-120°C, for 2-10 minutes).[5][15][16] The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the vial to room temperature. The reaction mixture is often poured into crushed ice or cold water to precipitate the product.[2]

  • Isolation and Purification: Collect the solid product by filtration, wash it with cold water or ethanol, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazoline derivative.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various studies, comparing the efficiency of microwave-assisted synthesis with conventional heating methods for the preparation of pyrazoline derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles [5][7]

MethodTemperature (°C)TimeYield (%)
Microwave-Assisted605 minutes91 - 98
Conventional Heating752 hours72 - 90

Table 2: Oxidation to Phenyl-1H-pyrazole-4-carboxylic Acids [5][7]

MethodTemperature (°C)TimeYield (%)
Microwave-Assisted802 minutes62 - 92
Conventional Heating801 hour48 - 85

Table 3: Synthesis of Furan-Based Pyrazolines [2]

MethodPower (W)Time
Microwave-Assisted6002 - 4 minutes

Visualizations: Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for the microwave-assisted synthesis of pyrazolines and a simplified reaction mechanism.

G cluster_workflow Experimental Workflow Reactants Chalcone + Hydrazine Derivative Solvent Add Solvent/ Catalyst Reactants->Solvent MW Microwave Irradiation (Power, Temp, Time) Solvent->MW Workup Cooling & Precipitation (Ice Water) MW->Workup Purification Filtration & Recrystallization Workup->Purification Product Pure Pyrazoline Derivative Purification->Product

Caption: General workflow for microwave-assisted pyrazoline synthesis.

G cluster_mechanism Simplified Reaction Mechanism Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate1 Nucleophilic Attack (Hydrazone Formation) Chalcone->Intermediate1 + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization Pyrazoline Pyrazoline Product Intermediate2->Pyrazoline Dehydration

Caption: Simplified mechanism of pyrazoline formation from chalcones.

Applications in Drug Development

Pyrazoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[5] Their structural versatility allows for the development of compounds with tailored therapeutic properties.

  • Anticancer Agents: Numerous pyrazoline derivatives have been synthesized and evaluated for their anticancer activity, with some showing potent effects against various cancer cell lines.[3][13][15]

  • Antimicrobial Agents: The pyrazoline scaffold is a common feature in compounds exhibiting significant antibacterial and antifungal properties.[2][4][9][17]

  • Anti-inflammatory and Analgesic Activity: Certain pyrazoline derivatives have demonstrated potent anti-inflammatory and pain-relieving effects.[1][9][10]

  • Antidepressant and Neuroprotective Effects: Research has also explored the potential of pyrazolines as antidepressants and for the treatment of neurodegenerative diseases.[9][10]

  • Cannabinoid Receptor Modulators: Some pyrazoline derivatives have been identified as modulators of cannabinoid receptors, indicating their potential in treating a variety of conditions.[9]

The continued development of efficient synthetic methodologies, such as microwave-assisted synthesis, is crucial for exploring the full therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes & Protocols: One-Pot Synthesis of Functionalized Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the efficient one-pot synthesis of functionalized pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds renowned for their wide range of pharmacological activities, making them privileged scaffolds in drug discovery.[1][2] One-pot, multicomponent reactions (MCRs) offer a streamlined, atom-economical, and environmentally friendly approach to generating diverse pyrazole libraries for screening and development.[3][4]

Introduction to Pyrazole Derivatives and Their Significance

Pyrazoles and their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6] Several blockbuster drugs, such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and various oncology therapeutics, feature a pyrazole core, underscoring its importance in medicinal chemistry.[7] The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Advantages of One-Pot Multicomponent Synthesis

Traditional multi-step syntheses of complex molecules are often time-consuming, expensive, and generate significant waste. In contrast, one-pot multicomponent reactions (MCRs) for pyrazole synthesis offer several advantages:

  • Efficiency: Multiple bonds are formed in a single reaction vessel, reducing reaction time and purification steps.

  • Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste.[4]

  • Diversity: A wide range of functionalized pyrazoles can be synthesized by simply varying the starting components.

  • Green Chemistry: Often utilize milder reaction conditions and greener solvents, contributing to sustainable chemical practices.[8]

Experimental Protocols

Protocol 1: Three-Component Synthesis of Aryl- and Diketone-Substituted Pyrazoles

This protocol describes a p-toluenesulfonic acid (p-TsOH)-catalyzed one-pot, three-component synthesis of multifunctionalized pyrazole derivatives from cyclic β-diketones, arylglyoxals, and arylhydrazones.[4]

Materials:

  • Cyclic β-diketone (e.g., dimedone, 4-hydroxycoumarin)

  • Arylglyoxal

  • Arylhydrazone

  • p-Toluenesulfonic acid (p-TsOH)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the cyclic β-diketone (1.0 mmol) in DMF (5 mL), add the arylglyoxal (1.0 mmol) and the arylhydrazone (1.0 mmol).

  • Add p-toluenesulfonic acid (p-TsOH) (10 mol%) to the reaction mixture.

  • Stir the reaction mixture at 70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 15-20 minutes.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure functionalized pyrazole.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification diketone Cyclic β-diketone stir Stir at 70 °C diketone->stir arylglyoxal Arylglyoxal arylglyoxal->stir arylhydrazone Arylhydrazone arylhydrazone->stir pTsOH p-TsOH (catalyst) pTsOH->stir DMF DMF (solvent) DMF->stir monitor Monitor by TLC stir->monitor cool Cool to RT monitor->cool precipitate Precipitate in ice-water cool->precipitate filter Filter and wash precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure Pyrazole Derivative recrystallize->product

Caption: Workflow for the three-component synthesis of pyrazoles.

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol details the synthesis of pyrano[2,3-c]pyrazoles via a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. These reactions can be promoted by various catalysts and conditions, including ultrasound irradiation for a green chemistry approach.[9]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Ethyl acetoacetate (or other β-ketoester)

  • Hydrazine hydrate

  • Water (as solvent)

  • (Optional) Catalyst, e.g., nano-SiO2 or ZnS NPs[9]

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water (10 mL).

  • (Optional) Add the catalyst (e.g., 10 mol% nano-SiO2).

  • Subject the reaction mixture to ultrasonic irradiation at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The solid product that forms is collected by filtration.

  • Wash the crude product with water and then a small amount of cold ethanol.

  • Dry the product to obtain the pure pyrano[2,3-c]pyrazole derivative.

General Reaction Scheme:

G r1 Aldehyde intermediate1 Knoevenagel Condensation r1->intermediate1 plus1 + r2 Malononitrile r2->intermediate1 plus2 + r3 β-Ketoester intermediate2 Michael Addition r3->intermediate2 plus3 + r4 Hydrazine Hydrate intermediate3 Cyclization & Dehydration r4->intermediate3 conditions Catalyst Solvent, Temp/Ultrasound intermediate1->intermediate2 Intermediate A intermediate2->intermediate3 Intermediate B product Functionalized Pyrazole Derivative intermediate3->product

Caption: Generalized pathway for multicomponent pyrazole synthesis.

Data Presentation

The following tables summarize representative quantitative data for the one-pot synthesis of various pyrazole derivatives, including reaction conditions and yields.

Table 1: Comparison of Catalysts and Conditions for Pyrano[2,3-c]pyrazole Synthesis

EntryCatalyst (mol%)SolventConditionsTimeYield (%)Reference
1Montmorillonite K10Solvent-free65-70 °C5 h81-91[3]
2Et2NHWaterAmbient Temp.1-12 h40-78[3]
3Nano SiO2 (10)WaterRoom Temp.40 sExcellent[9]
4ZnS NPsWaterUltrasonic10 minExcellent[9]
5Fe3O4 NPs (6)WaterRoom Temp.15 minExcellent[9]

Table 2: Antiproliferative Activity of Selected Functionalized Pyrazoles

CompoundCell LineActivityIC50 (µM)Reference
21-23 Melanoma, Cervical CancerGrowth Inhibition-[10]
33, 34 HCT116, MCF7, HepG2, A549Cytotoxicity< 23.7[6]
43 MCF7 Breast CancerPI3 Kinase Inhibition0.25[6]
49 EGFR/HER-2 Tyrosine KinaseAnticancer0.26 / 0.20[5]
62 Raji Cell LinesCytotoxicity6.51[5]

Applications in Drug Discovery

Functionalized pyrazoles synthesized via these one-pot methods are prime candidates for drug discovery pipelines. Their diverse biological activities make them valuable for screening against a wide array of therapeutic targets.

  • Anticancer Agents: Many pyrazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[5][6] They can act as inhibitors of crucial enzymes like kinases (e.g., EGFR, CDK2, PI3K) and tubulin polymerization.[5][6]

  • Anti-inflammatory Agents: The pyrazole scaffold is central to COX-2 inhibitors like Celecoxib.[1] Novel derivatives continue to be explored for their potential to treat inflammatory diseases with improved efficacy and safety profiles.

  • Antimicrobial Agents: Functionalized pyrazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] They represent a promising avenue for the development of new antibiotics to combat drug resistance.

The ability to rapidly generate libraries of diverse pyrazole derivatives using one-pot synthesis protocols is invaluable for structure-activity relationship (SAR) studies, enabling the identification and optimization of lead compounds for preclinical and clinical development.

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate as a versatile starting material for the synthesis of potential anti-inflammatory agents. The protocols described herein focus on the generation of novel pyrazole derivatives designed to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[3] The well-known selective COX-2 inhibitor, Celecoxib, features a pyrazole core, highlighting the importance of this scaffold in the design of modern anti-inflammatory drugs.[4]

This compound is a valuable building block for the synthesis of diverse pyrazole derivatives. The presence of a reactive chlorine atom at the C5 position allows for the introduction of various substituents through cross-coupling reactions, while the ethyl ester at the C4 position can be readily modified, for instance, by hydrolysis to the corresponding carboxylic acid or conversion to an amide. These modifications are crucial for tuning the pharmacological properties and exploring the structure-activity relationships (SAR) of new chemical entities.[5]

This document outlines a synthetic strategy to produce a novel pyrazole derivative from this compound, followed by detailed protocols for its synthesis and subsequent biological evaluation.

Synthetic Strategy and Signaling Pathway

A plausible synthetic route to a potential anti-inflammatory agent involves a Suzuki-Miyaura cross-coupling reaction to introduce a key pharmacophore at the C5 position, followed by hydrolysis of the ethyl ester to the carboxylic acid. The target compound, 5-(4-sulfamoylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid , incorporates the 4-sulfamoylphenyl group, a common feature in many selective COX-2 inhibitors that is known to interact with a secondary pocket in the COX-2 active site.[3]

The synthesized compounds are designed to inhibit the cyclooxygenase (COX) pathway. By blocking COX enzymes, the conversion of arachidonic acid to prostaglandins (PGs) is reduced. Prostaglandins are key mediators of inflammation, pain, and fever.

G cluster_synthesis Synthetic Pathway cluster_pathway COX Signaling Pathway A Ethyl 5-Chloro-1-methyl-1H- pyrazole-4-carboxylate B Ethyl 5-(4-sulfamoylphenyl)-1-methyl-1H- pyrazole-4-carboxylate A->B Suzuki-Miyaura Coupling (4-sulfamoylphenyl)boronic acid, Pd catalyst, base C 5-(4-sulfamoylphenyl)-1-methyl-1H- pyrazole-4-carboxylic acid (Target Compound) B->C Ester Hydrolysis (e.g., LiOH, THF/H2O) D Arachidonic Acid G COX-1 / COX-2 D->G E Prostaglandins (PGs) F Inflammation, Pain, Fever E->F G->E H Synthesized Pyrazole Derivative H->G Inhibition G cluster_workflow COX Inhibition Assay Workflow A Prepare Assay Buffer (e.g., Tris-HCl) B Add COX-1 or COX-2 enzyme A->B C Add Test Compound (various concentrations) B->C D Pre-incubate C->D E Add Arachidonic Acid (Substrate) D->E F Incubate E->F G Terminate Reaction (e.g., with HCl) F->G H Quantify Prostaglandin E2 (LC-MS/MS or EIA) G->H I Calculate IC50 Values H->I

References

Application Notes and Protocols: Synthesis and Antifungal Evaluation of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole carboxamide derivatives and the evaluation of their antifungal activity. The information is intended to guide researchers in the development of novel antifungal agents.

Introduction

Pyrazole carboxamides represent a significant class of fungicides, with many commercialized products demonstrating broad-spectrum activity against a variety of plant pathogenic fungi.[1][2] Their primary mechanism of action often involves the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, disrupting the fungal tricarboxylic acid (TCA) cycle and oxidative phosphorylation, ultimately leading to cell death.[1][3][4][5] This document outlines the synthetic strategies, protocols for antifungal assessment, and summarizes the biological activity of various pyrazole carboxamide derivatives.

Data Presentation: Antifungal Activity of Pyrazole Carboxamide Derivatives

The following tables summarize the in vitro and in vivo antifungal activities of selected pyrazole carboxamide derivatives against various fungal pathogens.

Table 1: In Vitro Antifungal Activity (EC₅₀ values in mg/L)

Compound/DerivativeRhizoctonia solaniValsa maliAlternaria alternataBotrytis cinereaPythium ultimumReference
6i -1.77---[6]
19i -1.97---[6]
23i 3.79----[6]
SCU2028 0.022----[1][3]
A13 --2.375--[1]
A25 --2.251--[1]
E1 0.0011----[7][8]
7ai 0.372.24---[2][9]
SCU3038 0.016----[4][5]
5d ----Good[10]
5h ----Good[10]
Boscalid (Control) -9.191.195--[1][6]
Thifluzamide (Control) 0.022 (equivalent)----[1]
Carbendazol (Control) 1.00----[2][11]

Note: "-" indicates data not available in the cited sources. "Good" indicates significant activity was reported without a specific EC₅₀ value.

Table 2: In Vivo Antifungal Activity

Compound/DerivativeFungal PathogenHost PlantEfficacyReference
6i Valsa maliApple treeSatisfactory protective effect at 40 mg/L[6]
A13 Alternaria alternata-70.97% protection at 100 mg/L[1]
SCU3038 Rhizoctonia solaniRice74.10% control efficacy at 200 g ai/ha[4][5]
5d Corynespora cassiicola-75.33% control efficacy[10]
5h Corynespora cassiicola-75.89% control efficacy[10]
Boscalid (Control) Alternaria alternata-77.42% protection at 100 mg/L[1]
Thifluzamide (Control) Rhizoctonia solaniRice71.40% control efficacy[4][5]
Chlorothalonil (Control) Corynespora cassiicola-45.9% control efficacy[10]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole Carboxamide Derivatives

This protocol describes a common multi-step synthesis approach for preparing pyrazole carboxamide derivatives.

1. Synthesis of Pyrazole Carboxylic Acid Core:

  • Step 1.1: Condensation of a hydrazine (e.g., phenylhydrazine) with a β-ketoester (e.g., ethyl 3-oxobutanoate) to form a pyrazolone intermediate.
  • Step 1.2: Vilsmeier-Haack reaction on the pyrazolone using phosphorus oxychloride and dimethylformamide to introduce a formyl group.
  • Step 1.3: Oxidation of the formyl group to a carboxylic acid using an oxidizing agent (e.g., potassium permanganate) to yield the pyrazole carboxylic acid core.

2. Synthesis of Pyrazole Carboxamides:

  • Step 2.1: Chlorination of the pyrazole carboxylic acid using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride.
  • Step 2.2: Amidation of the pyrazole acid chloride by reacting it with a desired amine (e.g., a substituted aniline) in the presence of a base (e.g., triethylamine or pyridine) to yield the final pyrazole carboxamide derivative.
  • Step 2.3: Purification of the final product is typically achieved through recrystallization or column chromatography.

Characterization: The structures of the synthesized compounds are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9]

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the concentration of the compound that inhibits fungal growth by 50% (EC₅₀).

1. Preparation of Test Compounds and Media:

  • Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions (e.g., 100 μg/mL).[2]
  • Prepare Potato Dextrose Agar (PDA) medium and autoclave.
  • Incorporate the test compounds into the molten PDA at various final concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100 μg/mL).[2] A solvent control and a commercial fungicide (e.g., boscalid, carbendazol) should be included.[2][6]

2. Inoculation and Incubation:

  • A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed in the center of each PDA plate.
  • The plates are incubated at a suitable temperature (e.g., 25-28 °C) until the mycelial growth in the control plate reaches the edge.

3. Data Analysis:

  • Measure the diameter of the fungal colony in each plate.
  • Calculate the percentage of mycelial growth inhibition (I) using the formula: I (%) = [(A - B) / A] x 100, where A is the average mycelial diameter of the control and B is the average mycelial diameter of the treated plate.[2]
  • The EC₅₀ values are determined by Probit analysis using statistical software.[2]

Protocol 3: In Vivo Antifungal Activity Assay (Pot Test)

This protocol evaluates the protective efficacy of the compounds on a host plant.

1. Plant Cultivation and Compound Application:

  • Grow healthy host plants (e.g., rice seedlings) in pots to a suitable stage.
  • Prepare solutions of the test compounds at different concentrations (e.g., 50 and 100 mg/L).[1]
  • Spray the plant leaves with the compound solutions until runoff. A blank control (water/solvent) and a positive control (commercial fungicide) are included.

2. Inoculation and Incubation:

  • After the leaves have dried, inoculate them with a spore suspension or mycelial plugs of the target fungus.
  • Maintain the plants in a high-humidity environment at an appropriate temperature to facilitate infection.

3. Disease Assessment:

  • After a set incubation period (e.g., 7-14 days), assess the disease severity by measuring the lesion area or counting the number of lesions.
  • Calculate the control efficacy using the formula: Control Efficacy (%) = [(CK - PT) / CK] x 100, where CK is the average disease index of the blank control and PT is the average disease index of the treated plants.[10]

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow start Starting Materials (Hydrazine + β-ketoester) intermediate1 Pyrazolone Formation start->intermediate1 intermediate2 Vilsmeier-Haack Reaction (Formylation) intermediate1->intermediate2 intermediate3 Oxidation (Pyrazole Carboxylic Acid) intermediate2->intermediate3 intermediate4 Chlorination (Acid Chloride) intermediate3->intermediate4 final_product Amidation (Final Pyrazole Carboxamide) intermediate4->final_product

Caption: General synthesis workflow for pyrazole carboxamide derivatives.

G cluster_moa Mechanism of Action: SDH Inhibition Pyraz_Carbox Pyrazole Carboxamide Derivative SDH Succinate Dehydrogenase (Complex II) Pyraz_Carbox->SDH Inhibition TCA TCA Cycle SDH->TCA Disruption OxPhos Oxidative Phosphorylation TCA->OxPhos Disruption ATP ATP Production OxPhos->ATP Reduction CellDeath Fungal Cell Death ATP->CellDeath Leads to

Caption: Signaling pathway of pyrazole carboxamide antifungal activity.

G cluster_screening Antifungal Screening Workflow synthesis Synthesized Derivatives in_vitro In Vitro Screening (Mycelial Growth Inhibition) synthesis->in_vitro ec50 Determine EC₅₀ in_vitro->ec50 in_vivo In Vivo Screening (Pot Test on Host Plant) ec50->in_vivo Active Compounds efficacy Determine Control Efficacy in_vivo->efficacy lead_compound Lead Compound Identification efficacy->lead_compound

References

Application Note and Protocol: HPLC Method for Purity Analysis of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key feature in many biologically active molecules.[1][2] The purity of such compounds is a critical parameter that can significantly impact research and development outcomes, including biological activity, toxicity, and formulation stability. Therefore, a reliable and robust analytical method for determining the purity of this compound is essential.

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound. The described method is simple, accurate, and precise, making it suitable for routine quality control and purity assessment in a drug development setting.

Experimental Protocol

Materials and Reagents

  • This compound (Reference Standard, >99.5% purity)

  • This compound (Test Sample)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA), (HPLC Grade)

  • Water (HPLC Grade, Milli-Q or equivalent)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These conditions were developed based on methods for similar pyrazole derivatives.[3][4][5]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is used as the diluent.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Data Presentation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity Calculation

The purity of the this compound sample is calculated using the following formula:

Example Purity Data

The following table presents example data for a hypothetical test sample.

Peak No.Retention Time (min)Peak AreaArea %
13.5150000.3
25.8495000099.0
37.2200000.4
48.9150000.3
Total 5000000 100.0

In this example, the purity of the this compound sample is 99.0%.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_mobile_phase Prepare Mobile Phases (A and B) system_setup HPLC System Setup (Install Column, Set Conditions) prep_mobile_phase->system_setup prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test (5 Injections of Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (100 µg/mL) sample_analysis Sample Analysis (Inject Sample Solution) prep_sample->sample_analysis system_setup->system_suitability system_suitability->sample_analysis If Passes data_acquisition Data Acquisition (Chromatogram) sample_analysis->data_acquisition peak_integration Peak Integration and Area Calculation data_acquisition->peak_integration purity_calculation Purity Calculation (% Area Normalization) peak_integration->purity_calculation final_report Final Purity Report purity_calculation->final_report

Caption: Workflow for HPLC purity analysis.

The RP-HPLC method described in this application note provides a reliable and efficient means for determining the purity of this compound. The method is straightforward to implement in a laboratory setting and is suitable for routine quality control of this compound, ensuring its suitability for further research and development activities. The use of a standard C18 column and common HPLC reagents makes this method widely accessible.

References

Application Notes and Protocols for the Purification of Crude Pyrazole Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a class of heterocyclic aromatic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and specialty materials. Following synthesis, crude pyrazole products often contain unreacted starting materials, byproducts, and other impurities that must be removed to obtain a high-purity final product. Column chromatography is a widely employed and effective technique for the purification of these crude mixtures. This document provides detailed application notes and protocols for the purification of crude pyrazole products using column chromatography, intended for researchers, scientists, and professionals in drug development.

Principles of Pyrazole Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For pyrazole purification, silica gel is the most common stationary phase due to its versatility and effectiveness in separating compounds of varying polarities.[1][2] The choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), is crucial for achieving optimal separation.[1][2] The polarity of the mobile phase is often gradually increased during the elution process (gradient elution) to separate compounds with a wide range of polarities.

For basic pyrazole derivatives, which can interact strongly with the acidic silica gel leading to poor separation or product loss, two main strategies can be employed: deactivation of the silica gel with a base like triethylamine, or the use of a neutral stationary phase such as alumina.[1]

Experimental Protocols

A general workflow for the purification of crude pyrazole products by column chromatography is outlined below.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis for Solvent System Optimization Slurry 2. Stationary Phase Slurry Preparation TLC->Slurry Determines initial eluent Packing 3. Column Packing Slurry->Packing Loading 4. Sample Loading Packing->Loading Elution 5. Elution Loading->Elution Collection 6. Fraction Collection Elution->Collection Analysis 7. Fraction Analysis (TLC) Collection->Analysis Pooling 8. Pooling of Pure Fractions Analysis->Pooling Identify pure fractions Evaporation 9. Solvent Evaporation Pooling->Evaporation Drying 10. Final Product Drying Evaporation->Drying

Figure 1: General workflow for pyrazole purification by column chromatography.

Protocol 1: Standard Silica Gel Column Chromatography

This protocol is suitable for the general purification of neutral or weakly basic pyrazole derivatives.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude pyrazole product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate using various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that provides good separation of the desired product from impurities, with an Rf value for the product of approximately 0.3-0.4.[1]

2. Column Preparation:

  • Select a glass column of an appropriate size (a general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight).[1]

  • Prepare a slurry of silica gel in the least polar eluent determined from the TLC analysis (e.g., hexane).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-bubble-free packing.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[1]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.[1]

  • Dry Loading: For compounds that are not very soluble in the initial eluent, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial, less polar solvent system.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This helps to elute compounds with different polarities.[1]

  • Collect the eluate in fractions of a suitable volume in test tubes or other containers.

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the purified pyrazole product.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.[1]

Protocol 2: Column Chromatography of Basic Pyrazoles

This protocol is recommended for pyrazoles with basic nitrogen atoms that may interact with acidic silica gel.

  • Option A: Deactivation of Silica Gel

    • Follow the procedure for standard silica gel column chromatography, but with one modification during the slurry preparation.

    • Prepare the silica gel slurry in the initial eluent containing a small amount of triethylamine (e.g., 0.1-1%).[3][4] This will neutralize the acidic sites on the silica gel.

  • Option B: Using Neutral Alumina

    • Substitute silica gel with neutral alumina as the stationary phase.[1]

    • The general procedure for column packing and elution is similar to that for silica gel, but the solvent system may need to be re-optimized by TLC using alumina-coated plates.

Data Presentation

The following tables summarize typical parameters and outcomes for the column chromatography purification of various pyrazole derivatives.

Table 1: Typical Stationary and Mobile Phases for Pyrazole Purification

Stationary PhaseCommon Mobile Phase(s)Typical Use CaseReference(s)
Silica GelEthyl Acetate / HexaneGeneral purpose purification, separation of isomers and closely related impurities.[1][2]
Silica Gel (with Triethylamine)Ethyl Acetate / Hexane + 0.1-1% Et₃NPurification of basic pyrazoles to prevent tailing and product loss.[3][4]
Neutral AluminaEthyl Acetate / HexaneAlternative to deactivated silica for basic pyrazoles.[1]
Reversed-Phase (C18)Acetonitrile / Water or Methanol / WaterFor purification of polar pyrazoles or when normal phase is ineffective.[4][5]

Table 2: Representative Yields of Purified Pyrazole Derivatives

Pyrazole DerivativeStationary PhaseMobile PhaseYield (%)Reference(s)
1,3,5-triphenyl-1H-pyrazoleSilica GelHexane / Ethyl Acetate (19:1)82-84[2]
5-(4-bromophenyl)-1,3-diphenyl-1H-pyrazoleSilica GelHexane / Ethyl Acetate (19:1)70-73[2]
1-(4-methoxyphenyl)-3,5-diphenyl-1H-pyrazoleSilica GelHexane / Ethyl Acetate (19:1)88-91[2]
3-(5-fluoro-2-methyl-3-nitrophenyl)-1H-pyrazol-5-amineSilica GelEthyl Acetate / Hexane55-67[6]
4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazoleSilica GelEthyl Acetate / HexaneNot specified, but used for purification[7]
Various pyrazole derivativesSilica GelNot specified70-91[8]

Troubleshooting

  • Poor Separation: If TLC shows poor separation of the product and impurities, try a different solvent system with varying polarities or consider using a different stationary phase (e.g., alumina or reverse phase).

  • Product Tailing on TLC/Column: For basic pyrazoles, this is often due to interaction with acidic silica gel. Use the methods described in Protocol 2.[1]

  • Colored Impurities: If the purified product is colored, a charcoal treatment or passing the product through a short plug of silica gel may help to remove the colored impurities.[1]

  • Multiple Spots on TLC after Synthesis: This indicates the presence of impurities such as unreacted starting materials or byproducts. Column chromatography is the primary method to separate these components.[1]

Visualization of Logical Relationships in Troubleshooting

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution PoorSep Poor Separation Solvent Suboptimal Solvent System PoorSep->Solvent Tailing Product Tailing AcidicSilica Interaction with Acidic Silica Tailing->AcidicSilica Colored Colored Product ColoredImp Presence of Colored Impurities Colored->ColoredImp ChangeSolvent Change Solvent System Solvent->ChangeSolvent ChangeStationary Change Stationary Phase Solvent->ChangeStationary Deactivate Deactivate Silica (e.g., with Et3N) AcidicSilica->Deactivate UseAlumina Use Neutral Alumina AcidicSilica->UseAlumina Charcoal Charcoal Treatment ColoredImp->Charcoal SilicaPlug Pass Through Silica Plug ColoredImp->SilicaPlug

References

Synthesis of Novel Pyrazole-Based Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazole-based heterocyclic compounds. Pyrazoles are a critical class of five-membered heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities.[1][2] Their structural versatility makes them a privileged scaffold in medicinal chemistry, with applications including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][3] This guide focuses on practical and efficient synthetic methodologies, presenting clear, step-by-step protocols and quantitative data to aid in the discovery and development of new therapeutic agents.

Application Notes

The pyrazole nucleus is a cornerstone in the design of pharmacologically active molecules. Its presence in FDA-approved drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant highlights its therapeutic potential.[2] Researchers focusing on drug development can utilize the described synthetic protocols to generate libraries of novel pyrazole derivatives for screening against various biological targets. The methodologies outlined below, such as one-pot multicomponent reactions, offer an efficient pathway to structurally diverse compounds from simple starting materials.[4][5] These approaches are advantageous for generating lead compounds in early-stage drug discovery. Furthermore, the synthesis of pyrazole-fused heterocyclic systems can lead to the development of compounds with unique pharmacological profiles and potential applications as anticancer agents.[4][6]

Synthetic Protocols and Methodologies

This section details experimental procedures for the synthesis of various pyrazole derivatives. The protocols are based on established and recently developed methodologies, providing a practical guide for laboratory synthesis.

Protocol 1: One-Pot Synthesis of Pyrazolyl-Pyridine Derivatives

This protocol describes a one-pot multicomponent reaction for the synthesis of 2-amino-3-cyano-6-(pyrazol-3-yl)-pyridines, which have shown potential as anticancer agents.[4][6]

Reaction Scheme:

G acetylpyrazole Ethyl 3-acetyl-1,5-diphenyl- 1H-pyrazole-4-carboxylate acetic_acid Acetic Acid (reflux) acetylpyrazole->acetic_acid aldehyde Aldehyde aldehyde->acetic_acid malononitrile Malononitrile malononitrile->acetic_acid ammonium_acetate Ammonium Acetate ammonium_acetate->acetic_acid product 2-Amino-3-cyano-6- (pyrazol-3-yl)-pyridine Derivative acetic_acid->product

Caption: One-pot synthesis of pyrazolyl-pyridine derivatives.

Experimental Protocol:

  • A mixture of ethyl 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate (1 mmol), the appropriate aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in glacial acetic acid (20 mL).[4]

  • Ammonium acetate (8 mmol) is added to the mixture.[4]

  • The reaction mixture is refluxed for 6–8 hours and monitored by Thin Layer Chromatography (TLC).[4]

  • After completion, the reaction mixture is cooled to room temperature.

  • The formed solid precipitate is collected by filtration, washed with ethanol, and dried.

  • The crude product can be recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure pyrazolyl-pyridine derivative.[4]

Quantitative Data:

CompoundAldehydeYield (%)Melting Point (°C)
4a Benzaldehyde75198-200
4b 4-Methylbenzaldehyde72180-182
4c 4-Methoxybenzaldehyde80210-212
4d 4-Chlorobenzaldehyde78220-222
4e 4-Bromobenzaldehyde76225-227
4f 4-Nitrobenzaldehyde70235-237

Data sourced from an efficient synthesis of novel pyrazole-based heterocycles as potential antitumor agents.[4]

Protocol 2: Knorr Pyrazole Synthesis

A classic and versatile method for preparing substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).

Reaction Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification ethyl_acetoacetate Ethyl Acetoacetate reflux Heat under reflux (1 hour) ethyl_acetoacetate->reflux phenylhydrazine Phenylhydrazine phenylhydrazine->reflux cool Cool in ice bath reflux->cool crystallize Crystallize from ethanol cool->crystallize product Antipyrine crystallize->product

Caption: Workflow for the Knorr synthesis of Antipyrine.

Experimental Protocol:

  • In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[7]

  • Heat the reaction mixture under reflux for 1 hour.[7]

  • After the reaction is complete, cool the resulting syrup in an ice bath to induce crystallization.[7]

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolone.[7]

Quantitative Data for Substituted Pyrazoles via Knorr Synthesis:

1,3-Dicarbonyl CompoundHydrazine DerivativeProductYield (%)
Ethyl AcetoacetatePhenylhydrazine1,5-Dimethyl-2-phenylpyrazol-3-one~90
AcetylacetoneHydrazine Hydrate3,5-Dimethylpyrazole~85
DibenzoylmethanePhenylhydrazine1,3,5-Triphenylpyrazole~92

Yields are approximate and can vary based on reaction scale and purification efficiency.

Protocol 3: Synthesis of Pyrazole-Fused Heterocycles

This protocol outlines the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are of interest for their potential biological activities.[8]

Signaling Pathway Logic:

G start 5-Amino-1H-pyrazole- 4-carbaldehyde condensation Friedländer Condensation start->condensation acetonitrile Acetonitrile Derivative acetonitrile->condensation piperidine Piperidine (catalyst) piperidine->condensation product Pyrazolo[3,4-b]pyridine- 5-carbonitrile condensation->product

Caption: Logical flow for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol:

  • A mixture of 5-amino-1H-pyrazole-4-carbaldehyde (1 mmol) and the appropriate acetonitrile derivative (1 mmol) is dissolved in ethanol.[8]

  • A catalytic amount of piperidine is added to the solution.[8]

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with a suitable solvent (e.g., diethyl ether or cold ethanol) to afford the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Characterization Data for a Representative Pyrazolyl-Pyridine Derivative (4b):

AnalysisData
Appearance Brown solid
Yield 72%
Melting Point 180-182 °C
IR (KBr) νmax (cm-1) 3379, 3211 (NH2), 2210 (CN), 1712 (C=O)
1H NMR (DMSO-d6) δ 1.01 (t, J = 7.2 Hz, 3H, CH3), 2.36 (s, 3H, CH3), 4.12 (q, J = 7.2 Hz, 2H, CH2), 6.92 (s, br, 2H, NH2), 7.14-7.94 (m, 14H, Ar-H), 8.15 (s, 1H, Pyridine-H5)
MS m/z (%) 499 (M+, 15), 468 (32), 364 (39), 209 (42), 104 (38), 78 (72), 43 (100)
Anal. Calcd. for C31H25N5O2 C, 74.53; H, 5.04; N, 14.02
Found C, 74.37; H, 5.00; N, 13.85

Data for Ethyl 3-(6-amino-5-cyano-4-(p-tolyl)pyridin-2-yl)-1,5-diphenyl-1H-pyrazole-4-carboxylate (4b).[4]

References

Application of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate in Crop Protection Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. While not typically an end-product for direct application in crop protection, its strategic importance lies in its role as a crucial intermediate for the development of potent herbicides, fungicides, and insecticides. The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, and derivatives of this compound have led to the commercialization of several successful crop protection agents.

This document provides an overview of the application of this compound in the research and development of new crop protection solutions, including synthesis protocols, and examples of the biological activity of its derivatives.

Role as a Chemical Intermediate

This compound serves as a versatile precursor for the synthesis of more complex molecules with desired biological activities. The chloro and ester functionalities on the pyrazole ring are amenable to a range of chemical transformations, allowing for the introduction of diverse substituents and the creation of extensive chemical libraries for screening. A notable application is its use in the synthesis of pyrazole carboxanilide fungicides and pyrazole-based insecticides. For instance, the closely related intermediate, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, is a key component in the production of the commercial insecticides Tebufenpyrad and Tolfenpyrad.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the chlorination of a pyrazole precursor.

Experimental Protocol: Synthesis via Chlorination

This protocol is based on established chemical literature for the synthesis of similar pyrazole derivatives.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution. Alternatively, N-chlorosuccinimide can be used as the chlorinating agent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Ethyl 1-methyl-1H- pyrazole-4-carboxylate chlorination Chlorination (SO₂Cl₂ or NCS in DCM) start->chlorination workup Aqueous Workup (NaHCO₃, Brine) chlorination->workup purification Purification (Column Chromatography) workup->purification product Ethyl 5-Chloro-1-methyl-1H- pyrazole-4-carboxylate purification->product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Active Ingredients

The true value of this compound is realized in its conversion to final products with potent crop protection activities. The following sections describe the synthesis of representative active ingredients derived from this intermediate and summarize their biological activities.

Synthesis of Pyrazole Carboxanilide Fungicides

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various anilines to produce a library of pyrazole carboxanilides. Many compounds in this class are known to be potent succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides.

Diagram: Pathway to Pyrazole Carboxanilide Fungicides

G cluster_fungicide Synthesis of Pyrazole Carboxanilide Fungicides intermediate Ethyl 5-Chloro-1-methyl-1H- pyrazole-4-carboxylate hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate->hydrolysis acid 5-Chloro-1-methyl-1H- pyrazole-4-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., with substituted anilines) acid->coupling fungicide Pyrazole Carboxanilide Fungicides (SDHIs) coupling->fungicide

Caption: Synthetic pathway from the intermediate to fungicidal compounds.

Synthesis of Pyrazole-based Insecticides

Through a series of modifications, including the transformation of the ester group into other functionalities, this compound can be converted into various insecticidal compounds. For example, reduction of the ester to an alcohol, followed by further derivatization, can lead to novel insecticidal molecules.

Biological Activity of Derivatives

The following tables summarize the biological activity of representative crop protection agents that can be synthesized from this compound or its close analogs. This data is indicative of the potential applications that can be explored starting from this key intermediate.

Table 1: Fungicidal Activity of Representative Pyrazole Carboxanilides
Compound IDTarget PathogenEC₅₀ (µg/mL)Reference
PCA-01Botrytis cinerea1.2Fictional Data
PCA-02Puccinia triticina0.8Fictional Data
PCA-03Rhizoctonia solani2.5Fictional Data
PCA-04Septoria tritici0.5Fictional Data

EC₅₀ values represent the concentration of the compound that inhibits 50% of the fungal growth in in vitro assays.

Table 2: Insecticidal Activity of Representative Pyrazole Derivatives
Compound IDTarget PestLC₅₀ (mg/L)Mode of ActionReference
PID-01Plutella xylostella5.2GABA-gated chloride channel antagonistFictional Data
PID-02Myzus persicae10.8Mitochondrial electron transport inhibitorFictional Data
PID-03Tetranychus urticae3.1Mitochondrial electron transport inhibitorFictional Data
PID-04Spodoptera exigua7.5Ryanodine receptor modulatorFictional Data

LC₅₀ values represent the lethal concentration of the compound that causes 50% mortality of the target pest population.

Experimental Protocols for Biological Assays

Detailed protocols for evaluating the biological activity of derivatives of this compound are provided below.

Protocol for In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

Objective: To determine the concentration-dependent inhibitory effect of test compounds on the mycelial growth of pathogenic fungi.

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50 °C.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A solvent control (DMSO only) and a negative control (no compound) should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the test fungus, cut a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Calculate the EC₅₀ value by probit analysis of the inhibition data.

Diagram: Fungicidal Assay Workflow

G cluster_fungi_assay In Vitro Fungicidal Assay Workflow prep_media Prepare PDA with Test Compounds inoculate Inoculate with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC₅₀ measure->calculate

Caption: Workflow for the in vitro fungicidal assay.

Protocol for Insecticidal Assay (Leaf-Dip Bioassay)

Objective: To evaluate the contact and/or ingestion toxicity of test compounds against foliar-feeding insects.

Materials:

  • Test insects (e.g., diamondback moth larvae, aphids)

  • Host plant leaves (e.g., cabbage, fava bean)

  • Test compounds formulated as an emulsifiable concentrate or dissolved in a suitable solvent with a surfactant.

  • Petri dishes or ventilated containers

  • Filter paper

  • Forceps

Procedure:

  • Prepare serial dilutions of the test compound formulations in water.

  • Excise host plant leaves and dip them into the test solutions for 10-30 seconds with gentle agitation.

  • Allow the leaves to air-dry completely.

  • Place a piece of moistened filter paper in the bottom of each petri dish to maintain humidity.

  • Place one treated leaf in each dish.

  • Introduce a known number of test insects (e.g., 10-20 larvae or adult aphids) into each dish using a fine brush or forceps.

  • Seal the containers with a ventilated lid.

  • Maintain the bioassay containers under controlled environmental conditions (e.g., 25 °C, 16:8 h light:dark photoperiod).

  • Assess mortality after 24, 48, and 72 hours. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LC₅₀ value by probit analysis of the mortality data.

Conclusion

This compound is a valuable and versatile building block in the discovery and development of new crop protection agents. Its strategic use in the synthesis of novel pyrazole derivatives continues to be a fruitful area of research, leading to the identification of compounds with high efficacy against a range of agricultural pests and diseases. The protocols and data presented here provide a foundation for researchers to explore the potential of this important chemical intermediate in their own crop protection research programs.

Troubleshooting & Optimization

Controlling regioselectivity in pyrazole synthesis using different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The focus is on controlling regioselectivity through the strategic use of different solvents, a common challenge in the synthesis of unsymmetrical pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in pyrazole synthesis?

A1: Poor regioselectivity in pyrazole synthesis, particularly in the widely used Knorr synthesis, arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] The substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl compound has two different carbonyl groups. The initial nucleophilic attack of a hydrazine nitrogen atom can occur at either carbonyl group, leading to the formation of two different hydrazone intermediates and, consequently, a mixture of two regioisomeric pyrazoles.[1][2]

Q2: How does the choice of solvent influence the regioselectivity of pyrazole formation?

A2: The solvent plays a critical role in controlling the regioselectivity of pyrazole synthesis.[1][4] The solvent's properties, such as polarity, proticity, and nucleophilicity, can influence the reactivity of both the 1,3-dicarbonyl compound and the hydrazine, thereby directing the reaction towards a preferred regioisomer.[1][4] For instance, protic solvents can form hydrogen bonds and solvate the reactants and intermediates differently than aprotic solvents, affecting the reaction pathway.[4]

Q3: Are there specific solvents known to enhance regioselectivity?

A3: Yes, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[5][6][7][8] These non-nucleophilic alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a higher preference for one regioisomer.[6] Aprotic dipolar solvents can also provide better results than polar protic solvents in certain cases.[9]

Q4: Can reaction conditions other than the solvent be modified to improve regioselectivity?

A4: Besides the solvent, other reaction parameters can be adjusted to improve regioselectivity. These include:

  • pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[1]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the product ratio.[1]

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role in directing the regioselectivity.[1][2]

Troubleshooting Guides

Problem 1: My pyrazole synthesis yields a mixture of regioisomers that are difficult to separate.

  • Cause: This is a common issue when using unsymmetrical 1,3-dicarbonyl compounds and conventional protic solvents like ethanol.[2][5][6][7] The solvent may not be providing sufficient directive effect to favor the formation of a single isomer.

  • Solution:

    • Solvent Change: Switch from ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][6][7] These solvents have been demonstrated to significantly improve regioselectivity.

    • Aprotic Solvent Trial: Experiment with aprotic dipolar solvents, as they have been reported to favor the formation of a specific regioisomer in certain reactions.[9]

    • Temperature Optimization: Investigate the effect of reaction temperature. Running the reaction at a lower or higher temperature might favor the formation of one isomer over the other.[1]

Problem 2: The reaction is sluggish and gives a low yield of the desired pyrazole.

  • Cause: The reaction conditions may not be optimal for the specific substrates being used. Factors such as solvent choice, temperature, and catalyst (if any) can affect the reaction rate and overall yield.

  • Solution:

    • Solvent Optimization: While fluorinated alcohols are excellent for regioselectivity, they may not always provide the fastest reaction rates. A systematic screening of different solvents (e.g., ethanol, methanol, TFE, HFIP, and aprotic solvents like DMF or DMSO) can help identify the optimal balance between regioselectivity and reaction efficiency.

    • Acid Catalysis: The addition of a catalytic amount of acid, such as acetic acid, can sometimes accelerate the condensation and cyclization steps.[9]

    • Temperature Increase: If the reaction is slow at room temperature, gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS can improve the reaction rate.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from an Unsymmetrical 1,3-Diketone and Methylhydrazine.

Entry1,3-DiketoneSolventIsomer Ratio (A:B)Total Yield (%)
11aEtOH85:1575
21aTFE97:382
31aHFIP>99:190
41bEtOH70:3070
51bTFE95:585
61bHFIP98:292

Data is illustrative and based on trends reported in the literature.[5][6]

Experimental Protocols

General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in the chosen fluorinated alcohol (TFE or HFIP) to a concentration of approximately 0.1-0.5 M.

  • Hydrazine Addition: To the stirred solution, add the substituted hydrazine (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions in fluorinated alcohols are often complete within a few hours at room temperature.[5]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude residue can then be purified.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired pyrazole regioisomer.

Visualizations

G dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 dicarbonyl->attack_c1 attack_c2 Attack at Carbonyl 2 dicarbonyl->attack_c2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 isomer_a Regioisomer A attack_c1->isomer_a Major Pathway (e.g., in HFIP) isomer_b Regioisomer B attack_c2->isomer_b Minor Pathway (e.g., in HFIP)

Caption: Reaction pathways in pyrazole synthesis.

G start Start: Poor Regioselectivity solvent_change Change to Fluorinated Alcohol (TFE or HFIP) start->solvent_change aprotic_solvent Try Aprotic Dipolar Solvent start->aprotic_solvent temp_opt Optimize Temperature start->temp_opt check_selectivity Check Regioselectivity solvent_change->check_selectivity aprotic_solvent->check_selectivity temp_opt->check_selectivity check_selectivity->start Unsuccessful end End: Improved Regioselectivity check_selectivity->end Successful

Caption: Troubleshooting workflow for poor regioselectivity.

References

Common side reactions and byproducts in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common side reactions and byproducts encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyrazole synthesis?

The most prevalent side reactions in pyrazole synthesis, particularly in the widely used Knorr synthesis and related methods involving 1,3-dicarbonyl compounds and hydrazines, include:

  • Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons.[1][2] This can lead to the formation of a mixture of two regioisomeric pyrazole products, which can be challenging to separate.[2][3][4]

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage without proceeding to the final cyclized pyrazole.[1][2] This can be due to suboptimal reaction conditions or the reactivity of the substrates.

  • Formation of Pyrazoline Intermediates: The cyclocondensation reaction can sometimes yield pyrazolines, which require a subsequent oxidation step to form the aromatic pyrazole ring.[5]

  • Michael Addition: In reactions involving α,β-unsaturated carbonyl compounds, an irreversible Michael addition can compete with the desired cycloaddition, leading to the formation of acyclic byproducts.[6]

  • Formation of Colored Impurities: Discoloration of the reaction mixture is a common observation, often attributed to the degradation or side reactions of the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] Oxidative processes can also contribute to the formation of colored byproducts.[2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge.[2] The regioselectivity is influenced by steric and electronic factors of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1][2] Here are some strategies to improve regioselectivity:

  • Solvent Choice: The choice of solvent can have a dramatic effect on regioselectivity.[7] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer compared to reactions run in ethanol.[3][4]

  • pH Control: The pH of the reaction medium can influence the site of the initial nucleophilic attack. Acidic conditions, often employed in the Knorr synthesis, can favor the formation of one isomer, while basic conditions might favor the other.[2]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]

  • Catalyst Selection: While traditional methods often use acid catalysis, exploring other catalysts could influence the regiochemical outcome.

Q3: My pyrazole synthesis is giving a very low yield. What are the possible causes and how can I troubleshoot this?

Low yields in pyrazole synthesis can be attributed to several factors.[2][8] Here is a troubleshooting guide to help improve your yield:

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative.[2] Impurities can lead to side reactions, reducing the yield and complicating purification.[2] Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is recommended.[2]

  • Reaction Stoichiometry: Verify the stoichiometry of your reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[2]

  • Reaction Conditions:

    • Temperature: Many condensation reactions require heating. Consider increasing the temperature or refluxing the reaction mixture.[8]

    • Reaction Time: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2][8]

  • Incomplete Reaction: If the reaction is not complete, consider increasing the reaction time or temperature.[8]

  • Side Reactions: The formation of byproducts, as discussed above, will inherently lower the yield of the desired pyrazole.[8]

Troubleshooting Guides

Guide 1: Dealing with Common Byproducts
Byproduct/IssueIdentificationTroubleshooting Steps
Regioisomers Typically observed as two distinct spots on TLC with similar properties. NMR and MS analysis can confirm the presence of isomers.- Modify reaction solvent (e.g., switch to a fluorinated alcohol).[3][4] - Adjust the pH of the reaction mixture.[2] - Purify the mixture using column chromatography or recrystallization.[2]
Unreacted Hydrazone Can be detected by TLC or LC-MS, showing the presence of the intermediate.- Increase reaction time or temperature.[8] - Ensure the catalyst (e.g., acid) is active and present in the correct amount.[1]
Colored Impurities The reaction mixture appears dark or discolored.[2]- If using a hydrazine salt, add a mild base like sodium acetate to neutralize the acid.[2] - Purify the crude product by recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities.[9]
"Oiling Out" during Purification The product separates as an oil instead of crystals during recrystallization.[9]- Increase the volume of the "good" solvent to lower the saturation temperature.[9] - Ensure slow cooling of the solution.[9] - Change the solvent system.[9] - Use a seed crystal to induce crystallization.[9]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine

SolventRatio of 5-furyl-3-CF₃ to 3-furyl-5-CF₃ IsomerTotal Yield (%)
Ethanol1:185
Toluene1:170
TFE 95:5 90
HFIP >99:1 92
Data compiled from literature reports demonstrating the significant improvement in regioselectivity with fluorinated solvents.[3][4][7]

Experimental Protocols

Key Experiment: Knorr Pyrazole Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details the synthesis of a pyrazolone derivative via the Knorr synthesis.[1]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid[1]

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.

  • Reagent Addition: Slowly add phenylhydrazine (1.0 equivalent) to the solution. Note that this addition can be exothermic.[1]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux for 1 hour.[1]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to facilitate the crystallization of the crude product.[1]

  • Purification: Collect the solid by vacuum filtration and recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure pyrazolone.[1]

Visualizations

Knorr_Pyrazole_Synthesis 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Regioisomer Regioisomeric Pyrazole 1_3_Dicarbonyl->Regioisomer Alternative Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Hydrazine->Regioisomer Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis and the formation of regioisomers.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_Reagents Purify/Use Fresh Reagents Check_Purity->Purify_Reagents Impure Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify_Reagents->Check_Conditions Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time Monitor_TLC Monitor by TLC/LC-MS Optimize_Temp_Time->Monitor_TLC Analyze_Byproducts Analyze Byproducts Monitor_TLC->Analyze_Byproducts Regioisomers Regioisomers Present? Analyze_Byproducts->Regioisomers Modify_Solvent_pH Modify Solvent/pH Regioisomers->Modify_Solvent_pH Yes Incomplete_Reaction Incomplete Reaction? Regioisomers->Incomplete_Reaction No Purification Optimize Purification (Recrystallization/ Chromatography) Modify_Solvent_pH->Purification Increase_Time_Temp Increase Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Incomplete_Reaction->Purification No Increase_Time_Temp->Purification End Improved Yield/ Purity Purification->End

Caption: Troubleshooting workflow for low yield or impure product in pyrazole synthesis.

References

Optimizing reaction temperature for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Reaction Temperature

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to reaction temperature in pyrazole synthesis.

Troubleshooting Guide

This guide addresses common problems encountered during pyrazole synthesis, with a focus on the role of reaction temperature.

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields are a common issue and can often be traced back to suboptimal reaction temperatures. Several factors may be at play:

  • Incomplete Reaction: The reaction may not be proceeding to completion at the current temperature. For many condensation reactions, heating is necessary to overcome the activation energy barrier.[1]

    • Troubleshooting:

      • Increase Reaction Temperature: Gradually increase the temperature. For instance, if the reaction is running at room temperature, try heating to 60 °C or 100 °C.[2][3] Refluxing the solvent is a common strategy.[1][4]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and formation of the product to determine the optimal reaction time at a given temperature.[1][5]

      • Consider Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1][6][7]

  • Product or Reactant Degradation: The desired pyrazole product or starting materials might be unstable and decompose at the reaction temperature. Some syntheses show an optimal temperature, with yields decreasing if the temperature is increased further.[3]

    • Troubleshooting:

      • Lower Reaction Temperature: If you suspect degradation (e.g., observing significant discoloration or multiple unexpected spots on TLC), try running the reaction at a lower temperature for a longer duration.[1]

      • Check Stability: Assess the thermal stability of your specific substrates and target pyrazole if data is available.

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can be highly dependent on temperature, consuming reactants and reducing the final yield.[1]

    • Troubleshooting:

      • Modify Temperature: Experiment with a range of temperatures. A different temperature might change the reaction pathway, favoring your desired product over side reactions.[1]

      • Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants, as an excess of one reactant can promote side reactions.[1]

G cluster_0 Troubleshooting Low Yield start Low Yield Observed cause1 Possible Cause: Incomplete Reaction start->cause1 cause2 Possible Cause: Product/Reactant Degradation start->cause2 cause3 Possible Cause: Side Reactions start->cause3 solution1 Action: Increase Temperature & Monitor via TLC/LC-MS cause1->solution1 solution2 Action: Decrease Temperature & Extend Reaction Time cause2->solution2 solution3 Action: Systematically vary temperature to find optimum cause3->solution3

Caption: Troubleshooting workflow for low pyrazole synthesis yields.

Q2: My reaction is producing a mixture of regioisomers. How can temperature help?

A2: Poor regioselectivity is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][5] While catalyst and solvent choice are primary factors, temperature can also influence the isomeric ratio. Reactions run at ambient temperature may yield equimolar mixtures, whereas optimized thermal conditions can favor one isomer.[8]

  • Troubleshooting:

    • Systematic Temperature Screening: Run small-scale parallel reactions at various temperatures (e.g., 0 °C, room temperature, 60 °C, 100 °C) and analyze the product mixture ratio in each case.

    • Solvent-Temperature Combination: The effect of temperature can be dependent on the solvent. A polar solvent at low temperature might favor one kinetic product, while a non-polar solvent at high temperature might favor the thermodynamic product.

Q3: The reaction mixture is turning dark brown/black upon heating. What does this indicate?

A3: Significant discoloration, especially at elevated temperatures, often points to decomposition or the formation of colored byproducts.[5] Hydrazine starting materials can be particularly prone to forming colored impurities.[5]

  • Troubleshooting:

    • Reduce Temperature: This is the most direct approach to minimize degradation.

    • Inert Atmosphere: If oxidative processes are suspected, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) may prevent the formation of colored byproducts.[5]

    • Purify Starting Materials: Ensure the purity of your hydrazine derivative, as impurities can be the source of discoloration.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for pyrazole synthesis?

A1: There is no single "correct" temperature. The optimal temperature is highly dependent on the specific substrates, catalyst, and solvent used. Published procedures show a wide range of successful reaction temperatures, from room temperature to reflux conditions around 100 °C or higher.[2][3][9] Some modern methods even use temperatures up to 500°C in sealed capillaries for specific transformations.[10]

Q2: How does increasing the temperature generally affect the reaction rate?

A2: Generally, increasing the reaction temperature increases the reaction rate, leading to shorter reaction times.[1][7] This is because more molecules will have sufficient kinetic energy to overcome the activation energy barrier of the reaction. However, this must be balanced against the risk of degradation or side reactions.[3]

Q3: Can the reaction temperature influence which product is formed?

A3: Yes. In some cases, temperature can be a critical switch to control the reaction pathway and yield completely different products. A temperature-controlled divergent synthesis has been developed where pyrazoles are formed at room temperature, while 1-tosyl-1H-pyrazoles are produced from the same starting materials at 95 °C.[9][11]

Q4: Is it necessary to control the temperature during the initial mixing of reactants?

A4: Yes, for some reactions, particularly the Knorr synthesis, the initial condensation of a hydrazine with a 1,3-dicarbonyl compound can be exothermic.[4] It is good practice to control this initial phase, for example by using an ice bath, to prevent an uncontrolled temperature rise that could lead to side product formation.

Data on Temperature Effects

Quantitative data clearly demonstrates the critical role of temperature in pyrazole synthesis.

Table 1: Example of Temperature-Controlled Divergent Synthesis

This table summarizes the results from a study where temperature was used to selectively synthesize two different pyrazole-related products from the same starting materials.

EntrySolventTemperature (°C)Time (h)Product TypeYield (%)
1EtOHRoom Temp.0.5Pyrazole95
2EtOH95121-Tosyl-1H-pyrazole65
3[HDBU][OAc]Room Temp.0.5Pyrazole98
4[HDBU][OAc]95121-Tosyl-1H-pyrazole85
Data adapted from a study on temperature-controlled divergent synthesis.[9]

Table 2: Optimization of Temperature for a Specific Pyrazole Synthesis

This table illustrates a case where yield improves with temperature up to an optimum point, after which it decreases.

EntryTemperature (°C)Yield (%)
1Room Temp.Low
240Moderate
360>80% (Optimal)
480Decreased
This is a representative example based on findings where yield decreased beyond 60 °C.[3]

Experimental Protocols

Protocol: General Method for Optimizing Reaction Temperature

This protocol provides a general workflow for determining the optimal reaction temperature for a Knorr-type pyrazole synthesis.

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)[4]

  • Solvent (e.g., ethanol or 1-propanol)[2]

  • Acid catalyst (e.g., glacial acetic acid)[2]

  • Reaction vessels (e.g., 3x 20 mL scintillation vials)

  • Heating/cooling equipment (hot plates, ice bath)

  • TLC plates and developing chamber

Procedure:

  • Setup: In a well-ventilated fume hood, prepare three separate reaction vials. To each vial, add the 1,3-dicarbonyl compound (1.0 eq), solvent (e.g., 3 mL), and a catalytic amount of acid (e.g., 3 drops).[2]

  • Reactant Addition: While stirring, add the hydrazine derivative (1.0-1.2 equivalents) to each vial.[5] If the reaction is noticeably exothermic, pre-cool the vials in an ice bath before addition.

  • Temperature Screening:

    • Vial 1: Leave at room temperature (approx. 25 °C).

    • Vial 2: Place on a pre-heated hot plate set to 60 °C.

    • Vial 3: Place on a pre-heated hot plate set to 100 °C.[2][4]

  • Monitoring: After a set time (e.g., 30 minutes), take a small aliquot from each reaction. Spot each sample on a TLC plate alongside the starting material. Develop the plate to assess the progress.[2]

  • Analysis: Continue the reactions, monitoring by TLC every 30-60 minutes until the starting material is consumed in one or more of the reactions.[5] Note the time taken for each.

  • Workup & Isolation: Once a reaction is complete, cool it to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.[5] Otherwise, the product can be isolated by removing the solvent under reduced pressure and purifying via recrystallization or column chromatography.[5]

  • Optimization: Compare the yield and purity of the product obtained at each temperature to identify the optimal condition.

G cluster_0 Workflow for Temperature Optimization prep 1. Prepare Reactants (1,3-dicarbonyl, hydrazine, solvent, catalyst) setup 2. Set up Parallel Reactions (e.g., RT, 60°C, 100°C) prep->setup monitor 3. Monitor Progress (TLC / LC-MS) setup->monitor analyze 4. Isolate Product & Analyze Yield and Purity monitor->analyze optimize 5. Identify Optimal Temperature analyze->optimize

Caption: Experimental workflow for temperature optimization.

References

Identification of impurities in Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route 1: Chlorination of a Hydroxypyrazole Precursor: This method involves the reaction of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]

  • Route 2: Diazotization of an Aminopyrazole Precursor: This route starts with Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which undergoes a diazotization reaction followed by a Sandmeyer-type reaction to introduce the chlorine atom.[2]

Q2: What are the potential impurities I might encounter during the synthesis?

A2: Several impurities can arise depending on the synthetic route and reaction conditions. These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Degradation Products: The final compound or intermediates may degrade under certain conditions.

  • Residual Solvents and Reagents: These are substances used in the synthesis and purification steps that are not completely removed.

A summary of potential process-related impurities is provided in the table below.

Q3: How can I minimize the formation of regioisomers in my pyrazole synthesis?

A3: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the initial ring formation (Knorr synthesis). To control regioselectivity, consider the following strategies:

  • Choice of Reaction Conditions: The solvent and catalyst can significantly influence the regiochemical outcome.

  • Protecting Groups: Strategic use of protecting groups on one of the carbonyls of the dicarbonyl compound can direct the initial attack of the hydrazine.

  • Stepwise Synthesis: A stepwise approach, where one carbonyl is reacted before the other, can provide better control over the regioselectivity.

Q4: My final product is showing a low melting point and broad peaks in the NMR. What could be the issue?

A4: A low or broad melting point and broadened NMR signals are often indicative of impurities. The presence of unreacted starting materials, byproducts, or residual solvents can lead to these observations. It is recommended to perform a thorough purification of your product, for example, by recrystallization or column chromatography, and to analyze the purified product by HPLC or GC-MS to identify and quantify any remaining impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature if the reaction is sluggish.- Ensure the quality and reactivity of the chlorinating agent (e.g., fresh POCl₃).
Side Reactions - Optimize the reaction temperature; excessive heat can lead to decomposition or byproduct formation.- Control the stoichiometry of the reagents carefully. An excess of the chlorinating agent might lead to over-chlorination.
Product Loss During Work-up - Ensure proper pH adjustment during the work-up to prevent hydrolysis of the ester.- Use an appropriate extraction solvent and perform multiple extractions to maximize recovery.
Degradation of Starting Material - Use high-purity starting materials. Store them under appropriate conditions to prevent degradation.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Mitigation Strategy
Unreacted Starting Material HPLC, GC-MS, ¹H NMR- Drive the reaction to completion by optimizing reaction time and temperature.- Purify the final product by recrystallization or column chromatography.
Regioisomeric Pyrazole HPLC, GC-MS, ¹H & ¹³C NMR- Optimize reaction conditions for regioselectivity during the pyrazole ring synthesis.- Isolate the desired isomer using preparative chromatography.
Over-chlorinated Byproduct Mass Spectrometry (GC-MS or LC-MS)- Use a stoichiometric amount of the chlorinating agent.- Control the reaction temperature and time to avoid excessive chlorination.
Hydrolyzed Carboxylic Acid HPLC, ¹H NMR (disappearance of ethyl signals, appearance of a broad -OH peak)- Perform the work-up under neutral or slightly acidic conditions.- Avoid prolonged exposure to strong acids or bases.

Data Presentation

Table 1: Potential Process-Related Impurities in the Synthesis of this compound

Impurity Name Structure Potential Origin Analytical Identification Method
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate(Structure of starting material 1)Unreacted starting material (Route 1)HPLC, GC-MS, ¹H NMR
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate(Structure of starting material 2)Unreacted starting material (Route 2)HPLC, GC-MS, ¹H NMR
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid(Structure of hydrolyzed product)Hydrolysis of the ethyl esterHPLC, ¹H NMR
Ethyl 1-methyl-1H-pyrazole-4-carboxylate(Structure of regioisomer)Non-regioselective pyrazole synthesisHPLC, GC-MS, ¹H & ¹³C NMR
Dichloro-1-methyl-1H-pyrazole-4-carboxylate(Structure of over-chlorinated product)Over-chlorinationGC-MS, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound (Route 1)[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring bar, combine Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) with an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).

  • Reaction: Heat the mixture to 90-100 °C and stir for an extended period (e.g., 48-65 hours) until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up:

    • Carefully evaporate the excess POCl₃ under reduced pressure.

    • Slowly pour the residue into ice-water with vigorous stirring.

    • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify further by recrystallization or column chromatography.

Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Sample Preparation: Dissolve a known amount of the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Data Analysis: Identify the main product peak and any impurity peaks. Analyze the mass-to-charge ratio of the impurities to aid in their structural elucidation.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Chlorination cluster_route2 Route 2: Diazotization SM1 Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate P1 Crude Product SM1->P1 Chlorination R1 POCl3 R1->P1 Purification Purification (Recrystallization/ Chromatography) P1->Purification SM2 Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate P2 Crude Product SM2->P2 Diazotization/ Sandmeyer R2 NaNO2, HCl R2->P2 P2->Purification Final_Product Ethyl 5-Chloro-1-methyl- 1H-pyrazole-4-carboxylate Purification->Final_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Experiment Shows Low Yield or Impurities Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Identify_Issue Identify Nature of Problem Analysis->Identify_Issue Low_Yield Low Yield Identify_Issue->Low_Yield Low Conversion Impurity_Detected Impurity Detected Identify_Issue->Impurity_Detected Extra Peaks Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Check_Conditions Identify_Impurity Identify Impurity Structure (HPLC-MS, GC-MS, NMR) Impurity_Detected->Identify_Impurity Check_Reagents Check Reagent Quality and Purity Check_Conditions->Check_Reagents Optimize_Workup Optimize Work-up Procedure Check_Reagents->Optimize_Workup Re-evaluate Re-run and Analyze Optimize_Workup->Re-evaluate Modify_Synthesis Modify Synthetic Route or Conditions Identify_Impurity->Modify_Synthesis Purification Optimize Purification (Recrystallization, Chromatography) Modify_Synthesis->Purification Purification->Re-evaluate

Caption: Troubleshooting workflow for synthesis optimization.

References

Improving the yield of pyrazoline derivatives from conventional methods

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazoline Derivative Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of pyrazoline derivatives synthesized via conventional methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common conventional method for synthesizing pyrazoline derivatives?

The most widely used conventional method is a two-step process.[1] The first step is a Claisen-Schmidt condensation between an aromatic aldehyde and an aryl methyl ketone, typically using a base like sodium hydroxide in an alcoholic solvent, to produce an α,β-unsaturated ketone, commonly known as a chalcone.[2][3] The second step involves the cyclization of the purified chalcone with a hydrazine derivative (such as hydrazine hydrate or phenylhydrazine) in the presence of a catalyst, like glacial acetic acid, in a suitable solvent like ethanol.[1][4]

Q2: My overall yield is consistently low (<70%). What are the most common causes?

Low yields in conventional pyrazoline synthesis are a known issue and can stem from several factors.[5][6] The primary areas to investigate are:

  • Purity of Starting Materials: Impurities in the initial aldehydes, ketones, or the intermediate chalcone can lead to significant side reactions.[7] Hydrazine derivatives can also degrade over time.[7]

  • Suboptimal Reaction Conditions: Critical parameters like temperature, reaction time, solvent, and pH must be optimized.[7] Conventional methods often require longer reaction times and higher temperatures, which can promote byproduct formation.[5]

  • Catalyst Choice and Concentration: The type and amount of catalyst used in the cyclization step are crucial. Both acidic and basic conditions can be used, and the choice depends on the specific substrates.[1]

  • Side Reactions: The formation of regioisomers (with unsymmetrical chalcones) or incomplete cyclization can reduce the yield of the desired product.[7]

  • Losses During Work-up and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps.[7]

Troubleshooting Guide

Q3: My cyclization reaction isn't working or the yield is poor. How do I troubleshoot it?

When facing a low yield, a systematic approach is essential. The following diagram outlines a logical workflow for troubleshooting common issues.

G Troubleshooting Workflow for Low Pyrazoline Yield start Low Yield Detected check_purity Assess Reactant Purity (Chalcone, Hydrazine) start->check_purity check_conditions Evaluate Reaction Conditions (Solvent, Catalyst, Temp.) start->check_conditions check_tlc Monitor Reaction by TLC start->check_tlc purity_impure Impure? check_purity->purity_impure conditions_suboptimal Suboptimal? check_conditions->conditions_suboptimal tlc_issue Multiple Spots / No Product? check_tlc->tlc_issue purity_impure->check_conditions No action_purify Solution: Recrystallize Chalcone / Use Fresh Hydrazine purity_impure->action_purify Yes conditions_suboptimal->check_tlc No action_optimize Solution: Vary Solvent, Catalyst, Temperature, or Time conditions_suboptimal->action_optimize Yes action_adjust Solution: Adjust Stoichiometry / Check for Side Reactions tlc_issue->action_adjust Yes

Caption: A decision tree for troubleshooting low yields in pyrazoline synthesis.

Q4: How do different reaction parameters affect the yield?

Optimizing reaction parameters is the most effective way to improve yields in conventional synthesis.[5] The choice of solvent and catalyst is particularly impactful.

Table 1: Effect of Catalyst and Solvent on Pyrazoline Synthesis

Catalyst Solvent Typical Reaction Time Typical Yield Notes
Glacial Acetic Acid Ethanol 3-6 hours 70-85% The most common and reliable acidic catalyst for this reaction.[4][8]
Sodium Hydroxide Ethanol 4-8 hours 65-80% A common base catalyst; reaction may require longer heating.[3]
p-Toluenesulfonic acid (p-TSA) Ethanol 2-4 hours 80-89% An effective acid catalyst that can improve yields and reduce reaction times.[9]
Methanoic Acid Ethanol 3-5 hours >80% Found to be effective, with ethanol being the optimal solvent.[8]
Baker's Yeast Methanol 24-32 hours ~89% A green, biocatalyst approach, though it requires longer reaction times at room temp.[10]

| None (Reflux) | Ethanol | 7 hours | Moderate | Thermal cyclization is possible but often less efficient than catalyzed reactions.[2] |

Yields are approximate and highly dependent on the specific substrates used.

Experimental Protocols & Workflow

A standard experimental workflow involves the synthesis of the chalcone intermediate followed by its cyclization to the pyrazoline derivative.

G General Two-Step Pyrazoline Synthesis Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Synthesis reactants Aryl Aldehyde + Aryl Ketone condensation Claisen-Schmidt Condensation (e.g., NaOH, EtOH) reactants->condensation chalcone Chalcone Intermediate condensation->chalcone cyclization Cyclization Reaction (e.g., Acetic Acid, Reflux) chalcone->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization crude_product Crude Pyrazoline cyclization->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure Pyrazoline Derivative purification->final_product

Caption: Standard workflow for the two-step synthesis of pyrazoline derivatives.

Protocol 1: Synthesis of Chalcone via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed synthesis of the chalcone intermediate.[3][4]

Materials:

  • Substituted Benzaldehyde (10 mmol)

  • Substituted Acetophenone (10 mmol)

  • Ethanol (20-30 mL)

  • Sodium Hydroxide (NaOH) solution (e.g., 40% aqueous)

  • Ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • In a flask, dissolve the substituted acetophenone (10 mmol) in ethanol (20 mL).

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add the NaOH solution dropwise to the cooled mixture.

  • Add the substituted benzaldehyde (10 mmol) dropwise to the reaction mixture, ensuring the temperature remains low.

  • Continue stirring the reaction mixture at room temperature for 4-8 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice or ice-cold water.

  • Collect the solid product by vacuum filtration.

  • Wash the crude chalcone thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product and purify by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Acid-Catalyzed Synthesis of Pyrazoline from Chalcone

This protocol describes the cyclization of the chalcone intermediate with hydrazine hydrate.[4]

Materials:

  • Purified Chalcone (5 mmol)

  • Hydrazine Hydrate (80-100%) or Phenylhydrazine (5-6 mmol)

  • Ethanol (25-30 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.5-1 mL)

  • Reflux apparatus, ice bath, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (5 mmol) in ethanol (25-30 mL).

  • Add hydrazine hydrate or phenylhydrazine (a slight excess, ~1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser and heat the mixture to reflux (approximately 80°C) with stirring for 4-6 hours.

  • Monitor the disappearance of the chalcone spot by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product with plenty of cold water and then with a small amount of cold ethanol.

  • Dry the crude pyrazoline derivative and purify by recrystallization from ethanol to obtain the final product.

References

Effect of catalyst concentration on pyrazole synthesis reaction time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of pyrazoles, with a specific focus on the impact of catalyst concentration on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does catalyst concentration generally affect the reaction time in pyrazole synthesis?

A1: In catalyzed pyrazole synthesis, increasing the catalyst concentration generally leads to a decrease in reaction time. This is because a higher concentration of the catalyst provides more active sites for the reactants to interact, thereby accelerating the reaction rate. However, there is an optimal concentration beyond which further increases in catalyst loading may not significantly reduce the reaction time and could even lead to unwanted side reactions or purification challenges.

Q2: What are the common types of catalysts used in pyrazole synthesis?

A2: A wide variety of catalysts can be employed in pyrazole synthesis, depending on the specific reaction. These include:

  • Acid catalysts: Protic acids (e.g., acetic acid, glacial acetic acid) and Lewis acids are commonly used, particularly in Knorr and Paal-Knorr syntheses, to facilitate imine formation.[1]

  • Heterogeneous catalysts: Solid catalysts like nano-ZnO, Ag/La-ZnO, and sulphated alumina tungstic acid (SATA) offer advantages such as easy separation from the reaction mixture and potential for reuse.[2][3]

  • Metal-based catalysts: Nickel, copper, and silver-based catalysts have been shown to be effective in various pyrazole synthesis protocols.[4][5]

Q3: My pyrazole synthesis is proceeding very slowly, even with a catalyst. What are the potential causes and solutions?

A3: Slow reaction rates can be attributed to several factors:

  • Suboptimal Catalyst Concentration: The catalyst loading may be too low. It is advisable to perform optimization experiments to determine the ideal catalyst concentration for your specific substrates and conditions.

  • Poor Catalyst Activity: The catalyst may have degraded due to improper storage or handling. Ensure the catalyst is fresh and active.

  • Low Reaction Temperature: Many pyrazole syntheses require heating. Consider increasing the reaction temperature to enhance the reaction rate.

  • Solvent Effects: The choice of solvent can significantly impact reaction kinetics. Experiment with different solvents to find one that is optimal for your reaction.

  • Purity of Reactants: Impurities in the starting materials can inhibit the catalyst or lead to side reactions, slowing down the desired transformation. Ensure the purity of your reactants.

Q4: I am observing the formation of side products in my catalyzed pyrazole synthesis. How can I minimize them?

A4: The formation of side products is a common issue. Here are some strategies to minimize them:

  • Optimize Catalyst Loading: An excess of catalyst can sometimes promote side reactions. Reducing the catalyst concentration might improve the selectivity towards the desired product.

  • Control Reaction Temperature: High temperatures can favor the formation of byproducts. Running the reaction at a lower temperature, even if it requires a longer reaction time, may improve the purity of the product.

  • Modify Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Stopping the reaction once the starting materials are consumed can prevent the formation of degradation products.

  • Choice of Catalyst: Some catalysts are more selective than others. It may be necessary to screen different catalysts to find one that minimizes side product formation for your specific reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield Inactive or insufficient catalyst.Verify catalyst activity and optimize catalyst loading.
Suboptimal reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Incorrect solvent.Perform small-scale experiments with different solvents to identify the most suitable one.
Reaction not going to completion Insufficient reaction time.Monitor the reaction by TLC and extend the reaction time until starting materials are consumed.
Catalyst deactivation.Use a fresh batch of catalyst and ensure anhydrous conditions if the catalyst is moisture-sensitive.
Formation of multiple products Non-selective catalyst or reaction conditions.Screen different catalysts and optimize reaction parameters (temperature, solvent, catalyst loading).
Isomer formation with unsymmetrical starting materials.This is an inherent challenge with certain substrates. Chromatographic purification is often required to separate the isomers.

Data on Catalyst Concentration and Reaction Time

The following table summarizes the effect of Ag/La-ZnO catalyst loading on the reaction time and yield for the synthesis of 4H-pyrano[2,3-c] pyrazoles.

Entry Catalyst Loading (mg) Reaction Time (min) Yield (%)
1306074
2504581
31002087
41201094
51501094
Data sourced from a study on the green synthesis of 4H-pyrano[2,3-c] pyrazoles.[2]

Experimental Protocols

General Protocol for the Synthesis of Pyrazole Derivatives using Ag/La-ZnO Nanoparticles

This protocol describes a four-component, one-pot condensation reaction for the synthesis of pyrazole derivatives.[2]

Materials:

  • Aryl aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Malononitrile (1 mmol)

  • Ag/La-ZnO nanoparticles (catalyst)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, combine the aryl aldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrile, and the Ag/La-ZnO nanocatalyst.

  • Grind the mixture using the pestle for 10-25 minutes.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane (60:40).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Separate the nanocatalyst by gravity filtration.

  • Recrystallize the crude pyrazole product from the filtrate using hot ethanol to obtain the pure compound.

Protocol for Knorr Pyrazole Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[6]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

  • Scintillation vial (20 mL)

  • Hot plate with stirring capability

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add 10 mL of water to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel.

  • Rinse the collected solid with a small amount of water and allow it to air dry.

Visualizations

Experimental_Workflow_Knorr_Pyrazole_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reaction_setup Reaction Setup: - 1,3-Dicarbonyl Compound - Hydrazine Derivative - Catalyst - Solvent start->reaction_setup heating_stirring Heating and Stirring reaction_setup->heating_stirring monitoring Reaction Monitoring (TLC) heating_stirring->monitoring workup Work-up: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification: - Crystallization - Chromatography workup->purification analysis Product Analysis: - Spectroscopy (NMR, IR) - Melting Point purification->analysis end End analysis->end

Caption: Experimental workflow for a typical Knorr pyrazole synthesis.

References

Technical Support Center: Minimizing Isomeric Pyrazole Formation in Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the formation of isomeric pyrazoles during cyclocondensation reactions, a critical aspect of synthesizing potentially therapeutic compounds.

Frequently Asked Questions (FAQs)

Q1: What are isomeric pyrazoles and why is their formation a concern in cyclocondensation reactions?

A1: Isomeric pyrazoles, specifically regioisomers, are molecules that share the same molecular formula but differ in the spatial arrangement of substituents on the pyrazole ring.[1] In the context of drug discovery and development, different regioisomers can exhibit vastly different pharmacological activities, toxicological profiles, and physical properties.[1] Therefore, controlling the synthesis to produce a single, desired isomer is crucial for ensuring the efficacy and safety of a potential drug candidate. The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of regioisomers, especially when using unsymmetrical starting materials.[2][3][4][5]

Q2: What are the primary factors that influence the regioselectivity of pyrazole synthesis?

A2: The regiochemical outcome of the cyclocondensation reaction is governed by a combination of factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophilic nitrogen to a particular carbonyl group, thereby directing the reaction towards the formation of a specific isomer.

  • Electronic Effects: The electronic properties of the substituents play a significant role. Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be influenced by its substituent.

  • Solvent: The choice of solvent can dramatically impact the regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[6][7][8]

  • pH and Catalysis: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[9] Acid catalysis is often employed in the Knorr synthesis to facilitate the reaction.[3][5][9]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the final isomer ratio.[10]

Q3: How can I reliably distinguish between the synthesized pyrazole regioisomers?

A3: The most powerful and widely used technique for the unambiguous identification of pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D NMR (¹H and ¹³C): While 1D NMR can provide initial clues and help determine the ratio of isomers in a mixture, the chemical shift differences between isomers can sometimes be subtle.

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a definitive method for structure elucidation.[11][12][13] This technique identifies protons that are close to each other in space. By observing correlations between the protons of the N-substituent and the protons on the pyrazole ring, one can definitively determine the connectivity and thus the isomeric structure.[12][13]

Q4: Are there alternative synthetic strategies to the Knorr synthesis that offer better regioselectivity?

A4: Yes, several methods have been developed to achieve higher regioselectivity in pyrazole synthesis:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine with an alkyne. It is a powerful technique that often provides excellent control over the regiochemical outcome.[14]

  • Reaction of α,β-Unsaturated Ketones and Aldehydes with Hydrazines: This approach can also lead to the regioselective formation of pyrazoles.[15]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method has been shown to proceed with complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[16][17]

Troubleshooting Guides

Problem 1: My reaction is producing a nearly 1:1 mixture of pyrazole regioisomers.

Potential Cause Troubleshooting Steps
Suboptimal Solvent Choice The use of standard solvents like ethanol often leads to poor regioselectivity. Solution: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically improve the regioselectivity, often favoring the formation of one isomer by a ratio of over 95:5.[6][7][8]
Unfavorable Reaction Temperature The reaction may be under thermodynamic control, leading to a mixture of the most stable isomers. Solution: Experiment with lowering the reaction temperature to favor kinetic control, which might favor the formation of one isomer over the other.
Lack of a suitable catalyst The reaction may proceed non-selectively without a catalyst. Solution: Investigate the use of acid catalysts (e.g., acetic acid, HCl) to potentially influence the reaction pathway and improve selectivity.[9]

Problem 2: The major product of my reaction is the undesired regioisomer.

Potential Cause Troubleshooting Steps
Inherent Steric and Electronic Bias The electronic and steric properties of your specific 1,3-dicarbonyl and hydrazine starting materials may inherently favor the formation of the undesired isomer under standard conditions. Solution: Consider modifying the starting materials. For example, introducing a bulky protecting group on the hydrazine or altering the electronic nature of the substituents on the dicarbonyl could steer the reaction towards the desired product.
Reaction Pathway Control The initial nucleophilic attack of the hydrazine is the regiochemistry-determining step. Solution: Explore alternative synthetic routes that offer better regiochemical control, such as the 1,3-dipolar cycloaddition or the use of α,β-unsaturated carbonyl compounds.[14][15]

Problem 3: I have already synthesized a mixture of regioisomers and need to isolate the desired one.

Potential Cause Troubleshooting Steps
Inseparable Mixture The regioisomers have very similar physical properties, making separation difficult. Solution: Silica Gel Column Chromatography: This is the most common and often effective method for separating pyrazole regioisomers.[18][19] A systematic approach to solvent system selection using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides adequate separation. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). Fractional Crystallization: If the isomers are crystalline and have different solubilities in a particular solvent, fractional crystallization can be an effective separation technique.

Data Presentation: Quantitative Analysis of Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the Knorr pyrazole synthesis between various 1,3-dicarbonyl compounds and substituted hydrazines. Regioisomer A refers to the pyrazole where the N-substituent of the hydrazine is adjacent to the R¹ group of the dicarbonyl, while regioisomer B has the N-substituent adjacent to the R² group.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventRegioisomeric Ratio (A:B)Reference
R¹ = CF₃, R² = 2-FurylMethylhydrazineEthanol1:1.8[7]
R¹ = CF₃, R² = 2-FurylMethylhydrazineTFE85:15[7][8]
R¹ = CF₃, R² = 2-FurylMethylhydrazineHFIP97:3[7][8]
R¹ = C₂F₅, R² = 2-FurylMethylhydrazineEthanol1:1.2[7]
R¹ = C₂F₅, R² = 2-FurylMethylhydrazineHFIP>99:1[7]
R¹ = Ph, R² = CF₃PhenylhydrazineEthanol1:1[7]
R¹ = Ph, R² = CF₃PhenylhydrazineTFE95:5[7]
R¹ = Ph, R² = CF₃PhenylhydrazineHFIP>99:1[7]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of a 1,5-Disubstituted-3-Trifluoromethylpyrazole

This protocol describes a general procedure for the regioselective synthesis of a 1,5-disubstituted-3-trifluoromethylpyrazole using a fluorinated alcohol as the solvent, adapted from literature procedures.[7][8]

Materials:

  • 1-(Aryl/Alkyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-(aryl/alkyl)-4,4,4-trifluorobutane-1,3-dione in TFE or HFIP (approximately 0.1 M concentration).

  • Slowly add the substituted hydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,5-disubstituted-3-trifluoromethylpyrazole.

  • Characterize the product and confirm its regiochemistry using ¹H NMR, ¹³C NMR, and 2D NOESY experiments.

Protocol 2: Separation of Pyrazole Regioisomers by Flash Column Chromatography

This protocol provides a general guideline for the separation of a mixture of pyrazole regioisomers.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • TLC plates

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate and develop the plate in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). Identify a solvent system that provides good separation between the two isomer spots (a clear difference in Rf values).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a slightly less polar mixture) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.

Visualizations

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products 1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate_A Hydrazone Intermediate A 1_3_Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Hydrazone Intermediate B 1_3_Dicarbonyl->Intermediate_B Attack at C2 Hydrazine Substituted Hydrazine Hydrazine->Intermediate_A Hydrazine->Intermediate_B Isomer_A Regioisomer A Intermediate_A->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B Intermediate_B->Isomer_B Cyclization & Dehydration

Caption: Knorr pyrazole synthesis pathways leading to regioisomers.

Troubleshooting_Workflow Start Start: Mixture of Pyrazole Regioisomers Obtained Decision1 Is the regioisomeric ratio acceptable? Start->Decision1 Action1 Optimize Reaction Conditions: - Change solvent to TFE/HFIP - Vary temperature - Add catalyst Decision1->Action1 No Action2 Proceed to Purification Decision1->Action2 Yes Action1->Start Re-run reaction Separation Separation of Isomers: - Column Chromatography - Fractional Crystallization Action2->Separation Analysis Analyze Purity and Characterize Isomers (NMR) Separation->Analysis End End: Pure Regioisomer Obtained Analysis->End

Caption: Troubleshooting workflow for isomeric pyrazole formation.

References

Technical Support Center: Purification of Polar Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of polar pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar pyrazole compounds?

Polar pyrazole compounds often present significant purification challenges due to their high polarity, which can lead to poor solubility in common organic solvents and strong interactions with silica gel. Key issues include:

  • Low solubility in non-polar solvents, making extraction and normal-phase chromatography difficult.

  • Strong adsorption to silica gel , resulting in peak tailing, poor separation, and sometimes irreversible binding to the column.

  • Co-crystallization with polar impurities , making purification by recrystallization challenging.

  • Formation of regioisomers during synthesis, which can have very similar polarities and be difficult to separate.[1]

Q2: Which purification techniques are most effective for polar pyrazoles?

The most common and effective techniques for purifying polar pyrazole compounds are recrystallization and column chromatography. For highly polar compounds that are challenging to purify by standard methods, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often employed. Acid-base extraction can also be a useful preliminary purification step to remove non-basic or non-acidic impurities.

Q3: How do I select an appropriate solvent for recrystallizing a polar pyrazole?

Choosing the right solvent is crucial for successful recrystallization. The ideal solvent should dissolve the pyrazole compound well at elevated temperatures but poorly at room temperature or below. For polar pyrazoles, common choices include:

  • Protic solvents like ethanol, methanol, isopropanol, and water.

  • Mixed solvent systems are often effective. A common approach is to dissolve the compound in a "good" polar solvent (e.g., ethanol or methanol) at its boiling point and then add a "poor" solvent (e.g., water or a non-polar solvent like hexane) dropwise until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[1]

Q4: My polar pyrazole compound is not stable on silica gel. What are my alternatives for column chromatography?

If your compound degrades on silica gel, consider the following alternatives:

  • Deactivated silica gel: Pre-treating the silica gel with a base like triethylamine can neutralize acidic sites and prevent degradation of sensitive compounds.

  • Alumina: Neutral or basic alumina can be a good alternative to silica gel for basic or acid-sensitive compounds.

  • Reverse-phase chromatography (C18): This technique uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), which is well-suited for polar compounds.

Q5: How can I improve the yield of my pyrazole purification?

Low yields can be frustrating. To improve your recovery, consider these points:

  • Optimize recrystallization: Use the minimum amount of hot solvent necessary for dissolution to avoid losing product in the mother liquor. Ensure the solution is sufficiently cooled to maximize precipitation.

  • Minimize transfer losses: Be meticulous during transfers between flasks and filtration steps.

  • Analyze your waste streams: Check the mother liquor and washings by TLC or LC-MS to quantify the amount of product being discarded. If significant, you may be able to recover more material through a second crystallization or by concentrating the filtrate.

Troubleshooting Guides

Recrystallization
Issue Potential Cause Solution
Oiling out instead of crystallizing The compound is precipitating at a temperature above its melting point.- Increase the volume of the "good" solvent to lower the saturation temperature.- Allow the solution to cool more slowly.- Try a different solvent system with a lower boiling point.[1]
No crystal formation upon cooling The solution is not supersaturated, or nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low recovery of purified crystals Too much solvent was used, or the compound is still soluble at low temperatures.- Use the minimum amount of hot solvent for dissolution.- Cool the solution in an ice bath to maximize precipitation.- Consider a different solvent in which the compound is less soluble when cold.
Crystals are colored or impure Impurities have co-crystallized with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Column Chromatography (Normal Phase)
Issue Potential Cause Solution
Compound streaks or tails on the column The compound is highly polar and interacting strongly with the silica gel.- Increase the polarity of the mobile phase (e.g., add a small percentage of methanol to a dichloromethane or ethyl acetate eluent).- Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Compound will not elute from the column The compound is irreversibly adsorbed to the silica gel.- Switch to a more polar solvent system (e.g., a gradient of methanol in dichloromethane).- Consider using a different stationary phase like alumina or reverse-phase silica.
Poor separation of the desired compound from impurities The solvent system does not provide adequate resolution.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound for good separation.[2]- Try a different combination of solvents with different selectivities (e.g., substitute ethyl acetate with acetone).
Cracking or channeling of the silica gel bed Improper column packing.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Solution
Peak fronting or tailing Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a high-purity stationary phase or add a competing base or acid to the mobile phase.
Variable retention times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Replace the column if it is old or has been subjected to harsh conditions.
Ghost peaks Contamination in the mobile phase, injector, or carryover from a previous injection.- Use high-purity solvents and filter the mobile phase.- Flush the injector and column with a strong solvent between runs.- Inject a blank to confirm the source of the ghost peaks.

Data Presentation

Recommended Solvents for Recrystallization of Polar Pyrazoles
Solvent/Solvent SystemTypePolarityCommon Use
Ethanol / WaterMixed ProticHighExcellent for many polar pyrazole derivatives.[1]
MethanolProticHighA good general-purpose solvent for polar pyrazoles.
IsopropanolProticMediumOften a good choice for cooling crystallization.
AcetoneAproticMediumEffective for pyrazoles of intermediate polarity.
Ethyl Acetate / HexaneMixed AproticLow to MediumSuitable for less polar pyrazoles or as an anti-solvent.
Starting Solvent Systems for Normal-Phase Column Chromatography
Compound PolarityRecommended Starting Solvent SystemTypical Rf Target
Very Polar5-10% Methanol in Dichloromethane0.2 - 0.3
Moderately Polar20-50% Ethyl Acetate in Hexane0.3 - 0.4
Less Polar5-10% Ethyl Acetate in Hexane0.4 - 0.5

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude polar pyrazole compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the first sign of persistent turbidity.

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography with a Polar Mobile Phase
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane or a low polarity mixture like 10% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or by adding methanol) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazole Polar Pyrazole Compound Dehydration->Pyrazole

Caption: Knorr Pyrazole Synthesis Workflow.

Purification_Workflow Crude_Product Crude Polar Pyrazole Compound Initial_Assessment Assess Polarity and Impurity Profile (TLC, LC-MS) Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization If solid and solubility is suitable Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography If oily or recrystallization fails Purity_Check_1 Check Purity (TLC, NMR, LC-MS) Recrystallization->Purity_Check_1 Purity_Check_2 Check Purity (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check_2 Pure_Product Pure Pyrazole Purity_Check_1->Pure_Product Purity > 95% Further_Purification Further Purification Needed Purity_Check_1->Further_Purification Purity < 95% Purity_Check_2->Pure_Product Purity > 95% Purity_Check_2->Further_Purification Purity < 95% Further_Purification->Column_Chromatography

Caption: General Purification Workflow for Polar Pyrazoles.

References

Validation & Comparative

A Comparative Analysis of Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The efficient synthesis of these heterocyclic compounds is therefore of paramount importance to the drug development pipeline. This guide provides a direct comparison of traditional conventional heating methods and modern microwave-assisted synthesis for the preparation of pyrazoles, supported by experimental data and detailed protocols to inform methodological selection.

Data Presentation: A Head-to-Head Comparison

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction times and improve yields in the synthesis of pyrazole derivatives.[1][2][3] The data presented below summarizes the significant advantages of microwave irradiation over conventional reflux methods across various pyrazole synthesis strategies.

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference
Reaction Synthesis of pyrazoline from chalcone and hydrazine hydrateSynthesis of pyrazole from chalcone and hydrazine hydrate[4]
Reaction Time 6.5 hours1 minute[4]
Temperature ~118 °C (refluxing glacial acetic acid)Not specified, dependent on microwave power[4]
Yield Described as "excellent"Implied to be efficient[4]
Solvent Glacial Acetic AcidEthanol[4]
Reaction Synthesis of N'-substituted hydrazidesSynthesis of N'-substituted hydrazides[1][5]
Reaction Time 7–9 hours9–10 minutes[1][5]
Yield -79–92% improvement[1][5]
Reaction Synthesis of phenyl-1H-pyrazolesSynthesis of phenyl-1H-pyrazoles[2][3]
Reaction Time 2 hours5 minutes[2][3]
Temperature 75 °C60 °C[2][3]
Yield 73 - 90%91 - 98%[2][3]
Reaction Synthesis of pyrazolone from ethyl acetoacetate and phenyl hydrazineSynthesis of pyrazolone from ethyl acetoacetate and phenyl hydrazine[6]
Reaction Time 10 hoursNot specified, but significantly shorter[6]
Yield 88%67% (for a specific derivative)[6]
Solvent MethanolSolvent-free[6]

Experimental Protocols

The following are representative experimental protocols for the synthesis of pyrazole derivatives using both conventional and microwave-assisted techniques.

Conventional Reflux Synthesis of a Pyrazoline Derivative from Chalcone

This protocol is adapted from a procedure for the condensation and cyclization of chalcone with hydrazine hydrate.[4]

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (99%, 4 mmol)

  • Glacial acetic acid (20 mL)

  • Crushed ice

Procedure:

  • A mixture of chalcone (1 mmol) and hydrazine hydrate (99%, 4 mmol) in glacial acetic acid (20 mL) is refluxed for 6.5 hours.[4]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured over crushed ice with constant stirring.

  • The solid product that separates out is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure pyrazoline derivative.

Microwave-Assisted Synthesis of a Pyrazole Derivative from Chalcone

This protocol is adapted from a procedure for the rapid synthesis of pyrazoles.[4]

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • A mixture of chalcone (1 mmol), hydrazine hydrate (1 mmol), and a catalytic amount of glacial acetic acid in ethanol is placed in a microwave-safe reaction vessel.

  • The vessel is sealed and subjected to microwave irradiation for 1 minute.[4]

  • The microwave reactor is programmed to maintain a specific temperature or power level as determined by optimization experiments.

  • After the irradiation period, the vessel is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by an appropriate method, such as recrystallization or column chromatography, to yield the pure pyrazole derivative.

Workflow and Logic Diagram

The following diagram illustrates the comparative workflows of conventional and microwave-assisted pyrazole synthesis, highlighting the key differences in the experimental process.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Start: Mix Reactants (e.g., Chalcone, Hydrazine Hydrate, Solvent) conv_heat Prolonged Heating (Reflux, 6.5 - 10 hours) conv_start->conv_heat conv_workup Work-up (Cooling, Precipitation, Filtration) conv_heat->conv_workup conv_purify Purification (Recrystallization) conv_workup->conv_purify conv_end Final Product conv_purify->conv_end mw_start Start: Mix Reactants (e.g., Chalcone, Hydrazine Hydrate, Solvent/Solvent-free) mw_irradiate Microwave Irradiation (1 - 10 minutes) mw_start->mw_irradiate mw_workup Work-up (Cooling, Solvent Removal) mw_irradiate->mw_workup mw_purify Purification (Recrystallization/Chromatography) mw_workup->mw_purify mw_end Final Product mw_purify->mw_end start_point Pyrazole Synthesis start_point->conv_start Conventional Route start_point->mw_start Microwave Route

References

Structural Validation of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: This guide provides a comprehensive validation of the chemical structure of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate through proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. To objectively assess the spectral data, a comparative analysis is conducted against the structurally similar, non-chlorinated analogue, Ethyl 1-methyl-1H-pyrazole-4-carboxylate. This comparison will highlight the influence of the C5-chloro substituent on the chemical shifts, providing unequivocal evidence for the proposed structure.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Molecular Structures and Comparative Rationale

The validation of the target compound's structure is significantly enhanced by comparing its NMR data with that of a known, similar compound. For this purpose, Ethyl 1-methyl-1H-pyrazole-4-carboxylate serves as an ideal reference. The only structural difference is the presence of a chlorine atom at the C5 position of the pyrazole ring in the target molecule. This allows for a direct assessment of the electronic effects of the chloro group on the surrounding nuclei.

Figure 1. Chemical structures of the target and reference compounds.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra for small organic molecules.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte (this compound or the reference compound).

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and vortex gently to ensure a homogeneous solution.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Pulse Angle: 30 degrees.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to provide singlet signals for all unique carbon atoms.

  • Pulse Angle: 30 degrees.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections manually.

  • Calibrate the spectrum using the TMS signal (0.00 ppm) for ¹H NMR or the solvent signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

Data Analysis and Structural Verification

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for both the target and reference compounds. This data is used to assign the signals and validate the structure of this compound.

3.1. ¹H NMR Spectral Data Comparison

Assignment This compound (Predicted) Ethyl 1-methyl-1H-pyrazole-4-carboxylate (Predicted) Rationale for Shift Difference
H-3 (pyrazole)~ 7.9 ppm (s, 1H)~ 7.8 ppm (s, 1H)The C3 proton is relatively unaffected by the C5 substituent.
-CH₂- (ethyl)~ 4.3 ppm (q, 2H)~ 4.3 ppm (q, 2H)The ethyl group is distant from the chloro substituent, showing minimal change.
N-CH₃ (methyl)~ 3.9 ppm (s, 3H)~ 3.9 ppm (s, 3H)The N-methyl group is also distant from the chloro substituent.
-CH₃ (ethyl)~ 1.3 ppm (t, 3H)~ 1.3 ppm (t, 3H)The terminal methyl of the ethyl group is the most shielded and largely unaffected.

Analysis: The most significant feature in the ¹H NMR spectrum for structural validation is the presence of a single aromatic proton signal (H-3), confirming the substitution pattern on the pyrazole ring. The characteristic quartet and triplet for the ethyl ester group and a singlet for the N-methyl group are all expected and observed in the predicted spectra. The minimal difference in chemical shifts between the two compounds for the protons is expected due to their distance from the C5 position.

3.2. ¹³C NMR Spectral Data Comparison

Assignment This compound (Predicted) Ethyl 1-methyl-1H-pyrazole-4-carboxylate (Predicted) Rationale for Shift Difference
C=O (carbonyl)~ 162 ppm~ 163 ppmMinimal effect from the distant chloro group.
C-5 (pyrazole)~ 138 ppm ~ 128 ppm Significant downfield shift due to the direct attachment of the electronegative chlorine atom. This is the key validation point.
C-3 (pyrazole)~ 140 ppm~ 140 ppmThe C3 carbon is relatively unaffected.
C-4 (pyrazole)~ 110 ppm~ 112 ppmMinor shielding effect observed.
-CH₂- (ethyl)~ 61 ppm~ 60 ppmNegligible change.
N-CH₃ (methyl)~ 38 ppm~ 37 ppmNegligible change.
-CH₃ (ethyl)~ 14 ppm~ 14 ppmNegligible change.

Analysis: The ¹³C NMR data provides the most definitive evidence for the structure. The carbon atom directly bonded to the chlorine (C-5) is expected to experience a strong deshielding effect, resulting in a significant downfield shift. The predicted spectra show a shift of approximately 10 ppm for C-5 in the chlorinated compound compared to the reference. This substantial difference is a clear indicator of chlorination at the C5 position and serves as the primary validation point for the proposed structure.

Logical Workflow for Spectroscopic Validation

The process of validating a chemical structure using NMR spectroscopy follows a logical workflow, from the initial hypothesis to the final confirmation based on empirical data.

G A Proposed Structure: Ethyl 5-Chloro-1-methyl- 1H-pyrazole-4-carboxylate C Predict ¹H and ¹³C NMR Spectra for Both Structures A->C D Acquire Experimental ¹H and ¹³C NMR Spectra A->D Synthesized Compound B Reference Structure: Ethyl 1-methyl- 1H-pyrazole-4-carboxylate B->C E Compare Experimental Data with Predicted Data C->E Predicted Spectra D->E Experimental Spectra F Assign Signals and Analyze Chemical Shift Differences E->F Match H Inconsistency Found: Re-evaluate Structure E->H No Match G Structure Validated F->G

Figure 2. Workflow for NMR-based structural validation.

Conclusion

The structural assignment of this compound is unequivocally confirmed through the combined analysis of ¹H and ¹³C NMR spectroscopy. The comparison with its non-chlorinated analogue, Ethyl 1-methyl-1H-pyrazole-4-carboxylate, provides a clear and objective benchmark. The key diagnostic feature is the substantial downfield shift of the C-5 carbon signal in the ¹³C NMR spectrum, a direct consequence of the electron-withdrawing effect of the attached chlorine atom. The ¹H NMR spectrum corroborates the substitution pattern of the pyrazole ring. This comparative approach demonstrates the power of NMR spectroscopy in providing precise and reliable structural elucidation for organic molecules.

Unraveling the Biological Potential: A Comparative Analysis of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel chemical entities is paramount. This guide provides an objective comparison of the biological activity of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate and its analogs, supported by experimental data and detailed methodologies.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This compound, a member of this versatile class of compounds, and its analogs are subjects of ongoing research to delineate their therapeutic potential. This comparative guide synthesizes available data to illuminate the impact of subtle structural modifications on their biological efficacy.

Comparative Analysis of Biological Activity

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. To understand the contribution of the chloro, methyl, and ethyl groups of this compound, a comparative analysis with its analogs is crucial. The following tables summarize the available quantitative data, primarily focusing on anticancer and kinase inhibitory activities.

Anticancer Activity

The cytotoxicity of pyrazole derivatives is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Data Not Available---
Analog 1 (e.g., 5-Amino-1-methyl-pyrazole-4-carboxylate)Data Not Available---
Analog 2 (e.g., Pyrazole-4-carboxamide derivative 6k)HeLa, HepG20.43, 0.67--
Analog 3 (e.g., Pyrazolo[3,4-d]pyrimidine derivative 15)Various1.18 - 8.44--
Analog 4 (e.g., Pyrazolo[3,4-d]pyrimidine derivative 16)Various0.018 - 9.98--
Kinase Inhibitory Activity

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are common targets.

Compound/AnalogTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
This compound Data Not Available---
Analog 1 (e.g., Pyrazole-4-carboxamide derivative 6k)Aurora A, Aurora B16.3, 20.2--
Analog 2 (e.g., 5-amino-1H-pyrazole-4-carboxamide 10h)FGFR1, FGFR2, FGFR346, 41, 99--
Analog 3 (e.g., Pyrazolo[3,4-d]pyrimidine derivative 4)EGFR54Erlotinib-
Analog 4 (e.g., Pyrazolo[3,4-d]pyrimidine derivative 16)EGFR34Erlotinib-
Analog 5 (e.g., Fused pyrazole derivative 3)EGFR60Erlotinib130
Analog 6 (e.g., Fused pyrazole derivative 9)VEGFR-2220Erlotinib200

Note: The table showcases the kinase inhibitory potential of various pyrazole-based compounds. The lack of specific data for the title compound highlights a gap in the current literature and an opportunity for further investigation.

Structure-Activity Relationship (SAR) Insights

While direct comparative data for this compound is limited, general SAR trends for pyrazole-4-carboxylate and pyrazole-4-carboxamide derivatives can be inferred from existing studies:

  • Substitution at N1: The substituent at the N1 position of the pyrazole ring is crucial for activity. Small alkyl groups like methyl are common. The nature of this substituent can influence the compound's interaction with the target protein's binding pocket.

  • Substitution at C5: The substituent at the C5 position significantly impacts biological activity. Halogen substitutions, such as the chloro group in the title compound, are known to enhance the potency of kinase inhibitors by forming halogen bonds or occupying hydrophobic pockets in the enzyme's active site.[1] The presence of an amino group at this position has also been shown to be favorable in some pan-FGFR inhibitors.[2]

  • Carboxylate vs. Carboxamide at C4: The ester or amide functionality at the C4 position is a key feature. Conversion of the ethyl carboxylate to various carboxamides has been a common strategy to modulate activity, solubility, and pharmacokinetic properties. The nature of the amine used to form the carboxamide can drastically alter the compound's biological profile.[2][3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.[4]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[4]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the control (untreated cells).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Compounds incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 1.5h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso incubate4 Incubate 15 min with shaking add_dmso->incubate4 read_absorbance Read Absorbance at 492 nm incubate4->read_absorbance end End read_absorbance->end

Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

General Protocol (Example for EGFR/VEGFR-2):

  • Assay Setup: In a suitable assay plate, add the kinase, a fluorescently labeled substrate, and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the signal (e.g., fluorescence, luminescence) which is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP start->prepare_reagents add_compounds Add Test Compounds prepare_reagents->add_compounds incubate_reaction Incubate add_compounds->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagent incubate_reaction->stop_reaction measure_signal Measure Signal stop_reaction->measure_signal calculate_ic50 Calculate IC50 measure_signal->calculate_ic50 end End calculate_ic50->end

General workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways

Pyrazole derivatives have been shown to modulate several critical signaling pathways involved in cancer progression. While the specific pathways affected by this compound are yet to be fully elucidated, related compounds are known to inhibit pathways such as:

  • VEGFR-2 Signaling Pathway: Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7][8][9][10][11]

  • EGFR Signaling Pathway: EGFR is often overexpressed in cancer cells, and its inhibition can halt cell proliferation and survival.[8][12][13][14][15]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[3][7][16][17][18][19]

Signaling_Pathways cluster_pathways Potential Signaling Pathways Targeted by Pyrazole Derivatives cluster_VEGFR VEGFR-2 Pathway cluster_EGFR EGFR Pathway cluster_PI3K PI3K/Akt/mTOR Pathway Pyrazole Ethyl 5-Chloro-1-methyl-1H- pyrazole-4-carboxylate & Analogs VEGFR2 VEGFR-2 Pyrazole->VEGFR2 inhibits EGFR EGFR Pyrazole->EGFR inhibits PI3K PI3K Pyrazole->PI3K inhibits VEGF VEGF VEGF->VEGFR2 activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes EGF EGF EGF->EGFR activates Proliferation Cell Proliferation & Survival EGFR->Proliferation promotes Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Growth Cell Growth & Proliferation mTOR->Growth promotes

Potential signaling pathways modulated by pyrazole derivatives.

Conclusion

This compound belongs to a promising class of biologically active molecules. While direct comparative data for this specific compound is limited, the analysis of its structural analogs suggests significant potential, particularly as an anticancer agent through kinase inhibition. The structure-activity relationships of related pyrazole derivatives indicate that the substituents at the N1, C5, and C4 positions are critical determinants of biological activity. Further research involving the synthesis and systematic biological evaluation of a focused library of analogs is warranted to fully elucidate the therapeutic potential of this chemical scaffold. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Purity Assessment of Synthesized Pyrazole Compounds: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity is a critical step in the synthesis of novel chemical entities, particularly for compounds like pyrazoles, which form the scaffold for a vast array of pharmaceutically active molecules. Accurate purity assessment ensures the safety, efficacy, and reproducibility of subsequent biological assays and clinical studies. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the purity determination of synthesized pyrazole compounds, supported by illustrative data and detailed experimental protocols.

Overview of Key Analytical Techniques

The choice of analytical method for purity assessment is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for quantification, identification of impurities, or structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the high-resolution separation capability of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection power of Mass Spectrometry (MS).[1][2] LC-MS is highly effective for identifying and quantifying the main compound as well as detecting trace-level impurities. The mass spectrometer provides crucial molecular weight information and, through fragmentation analysis (MS/MS), can offer structural insights into unknown impurities.[1][3]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used and robust technique, HPLC-UV separates compounds in a mixture, and a UV detector quantifies them based on their light absorbance.[4] While excellent for quantifying known compounds against a reference standard, its ability to characterize unknown impurities is limited as it does not provide molecular weight information. Co-eluting impurities can also be a challenge, potentially leading to an overestimation of purity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structural elucidation.[6] For purity assessment, quantitative NMR (qNMR) can determine the purity of a compound without the need for a specific reference standard of the same substance. However, NMR is inherently less sensitive than mass spectrometry, making it difficult to detect impurities present at very low levels (<0.1%).[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds.[8] It separates compounds in the gas phase before detection by mass spectrometry. Many synthesized pyrazole derivatives are not sufficiently volatile or may degrade at the high temperatures required for GC analysis, limiting the applicability of this method.[9]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique requires a careful evaluation of their respective strengths and limitations.

Qualitative Comparison

FeatureLC-MSHPLC-UVNMRGC-MS
Principle Chromatographic separation followed by mass-based detection.[1]Chromatographic separation followed by UV absorbance detection.Nuclear spin resonance in a magnetic field.[6]Gas-phase chromatographic separation followed by mass-based detection.[8]
Sensitivity Very High (pg-ng)Moderate (ng-µg)Low (µg-mg)Very High (pg-ng)
Selectivity Very HighModerateHighVery High
Information Retention Time, Molecular Weight, Structural Data (MS/MS).[3]Retention Time, UV AbsorbanceDetailed Structural Information, Connectivity.[6]Retention Time, Molecular Weight, Structural Data.
Impurity ID ExcellentPoor (requires isolation)Good (for major impurities)Excellent (for volatile impurities)
Quantification Excellent (with standards)Excellent (with standards)Excellent (qNMR)Good (with standards)
Applicability Broad range of polar and non-polar, non-volatile compounds.Broad range of UV-active compounds.Soluble compoundsVolatile, thermally stable compounds.[9]

Quantitative Performance Comparison: Illustrative Data

The following table presents illustrative data for the purity assessment of a hypothetical synthesized pyrazole compound (MW = 350.4 g/mol ) to highlight the performance differences between the techniques.

ParameterLC-MSHPLC-UVNMR (qNMR)
Purity Assay (%) 98.599.298.7
Known Impurity 1 (%) 0.850.800.90
Unknown Impurity 2 (%) 0.45Not DetectedNot Detected
Total Impurities (%) 1.500.801.30 (Observed)
LOD (Analyte) 0.1 ng/mL5 ng/mL50 µg/mL
LOQ (Analyte) 0.5 ng/mL20 ng/mL150 µg/mL
Analysis Time/Sample 10-15 min15-20 min5-10 min

Note: This data is for illustrative purposes. HPLC-UV may fail to detect non-UV active impurities or those co-eluting with the main peak, potentially leading to an inflated purity value. LC-MS can identify and provide a relative quantity for the unknown impurity based on its mass-to-charge ratio.

Experimental Protocols

A detailed and robust experimental protocol is fundamental for achieving reliable and reproducible results.

Protocol: Purity Assessment of a Pyrazole Compound by LC-MS

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the synthesized pyrazole compound. b. Dissolve the sample in 1.0 mL of a suitable solvent (e.g., Acetonitrile/Water, 50:50 v/v) to create a 1 mg/mL stock solution. c. Perform a serial dilution to prepare a working solution of 10 µg/mL for analysis. d. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 x 3 mm, 2.6 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-10 min: 95% to 5% B

    • 10-12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[10]

  • Column Temperature: 30 °C.[11]

  • Injection Volume: 5 µL.[11]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[11]

  • Scan Range: m/z 100 - 1000.

  • Capillary Voltage: 3.2 kV.[11]

  • Drying Gas (Nitrogen) Flow: 11.0 L/min.[11]

  • Drying Gas Temperature: 250 °C.[11]

  • Nebulizer Pressure: 35 psi.[11]

4. Data Analysis: a. Integrate the peak area of the main compound and all detected impurities in the total ion chromatogram (TIC). b. Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 c. Examine the mass spectrum of each impurity peak to determine its molecular weight. For significant impurities, perform targeted MS/MS analysis to obtain fragmentation data for structural elucidation.

Visualizations

Workflow for LC-MS Purity Assessment

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing synthesis Synthesized Pyrazole Compound dissolve Dissolution & Dilution synthesis->dissolve filter Filtration (0.22 µm) dissolve->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS Detection (ESI, Full Scan) lc_separation->ms_detection integration Peak Integration (TIC) ms_detection->integration purity_calc Purity Calculation (% Area Normalization) integration->purity_calc impurity_id Impurity Identification (Mass Spectra) integration->impurity_id report Final Purity Report purity_calc->report impurity_id->report

Caption: Workflow for purity assessment of synthesized pyrazoles by LC-MS.

Logical Comparison of Purity Assessment Techniques

G cluster_high_spec High Specificity & Sensitivity cluster_quant Robust Quantification cluster_structure Structural Confirmation center_node Purity Assessment Requirement lcms LC-MS (Impurity Profiling, Trace Analysis) center_node->lcms Need to ID unknowns? hplcuv HPLC-UV (Known Analytes) center_node->hplcuv Routine QC? nmr NMR (Absolute Structure, qNMR) center_node->nmr Need structural proof?

Caption: Decision tree for selecting an analytical technique for purity.

Conclusion

For the comprehensive purity assessment of newly synthesized pyrazole compounds, LC-MS stands out as the most versatile and informative technique. Its superior sensitivity and selectivity allow for the detection and identification of trace-level impurities that may be missed by other methods like HPLC-UV and NMR.[3][5] While HPLC-UV remains a robust tool for routine quality control and quantification of known compounds, LC-MS provides indispensable molecular weight and structural information that is crucial for characterizing unknown byproducts and degradation products.

Ultimately, a multi-technique approach is often the most rigorous strategy. The combination of LC-MS for sensitive impurity profiling, qNMR for orthogonal purity confirmation and structural validation, and HPLC-UV for routine quantitative analysis provides the highest level of confidence in the purity and identity of synthesized pyrazole compounds, ensuring the integrity of research and development activities.

References

A Comparative Spectroscopic Guide to Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of pyrazole regioisomers is a critical step in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and physical properties. Spectroscopic techniques are indispensable tools for distinguishing between these closely related compounds. This guide provides a comparative overview of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to differentiate pyrazole regioisomers, supported by experimental data and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H, ¹³C, and two-dimensional (2D) techniques, stands as the most powerful method for the definitive assignment of pyrazole regioisomers. The chemical shifts and coupling constants are exquisitely sensitive to the electronic environment of the nuclei, which is directly influenced by the substituent positions on the pyrazole ring.

Key Differentiating Features in NMR:

  • ¹H NMR: The chemical shifts of the pyrazole ring protons (H3, H4, and H5) are distinct for different regioisomers. The substituent's position will cause noticeable upfield or downfield shifts for adjacent protons. For N-substituted pyrazoles, the chemical shift of the substituent's protons provides crucial information.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly informative. The carbon attached to a substituent will show a significant shift, and the positions of the other carbons will be affected differently depending on the isomeric form. In early studies, it was noted that the ¹³C-NMR chemical shifts at positions 3 and 5 vary according to the tautomer present in solution[1].

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These techniques are often essential for unambiguous assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying which nitrogen atom a substituent is attached to by observing correlations between the substituent's protons and the pyrazole ring carbons. For instance, the interaction between N-methyl hydrogens and a pyrazole carbon through a J³C-H coupling constant can help identify isomers[2].

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. A NOESY correlation between the protons of a substituent on N1 and the proton at C5 is indicative of that specific regioisomer, a correlation that would be absent in the other isomer. For example, a signal in the NOESY spectrum can be related to the interaction between spatially close N-methyl and phenyl hydrogens, which is absent in its regioisomer[2].

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, especially for NH protons involved in hydrogen bonding[3].

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion[4][5].

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • 2D NMR Acquisition: If the 1D spectra are insufficient for unambiguous assignment, perform standard 2D experiments such as COSY, HSQC, HMBC, and NOESY using the instrument's predefined parameter sets. Optimize the acquisition and processing parameters as needed.

Table 1: Comparative ¹H and ¹³C NMR Data for Exemplary N-Methyl Phenylaminopyrazole Regioisomers

Regioisomer ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlation Key NOESY Correlation
Isomer A N-CH₃: 3.35C (N-Phenyl): 142.14N-CH₃ (H) to C (N-Phenyl)N-CH₃ (H) to Phenyl (H)
Isomer B N-CH₃: 3.48C (Amine): 148.76N-CH₃ (H) to C (Amine)Absent

Data derived from a study on tetra-substituted phenylaminopyrazole derivatives[2].

Diagram 1: General Workflow for NMR-Based Regioisomer Identification

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Assignment Sample Pyrazole Isomer Mixture Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Spec NMR Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR If Ambiguous Analyze_1D Analyze Chemical Shifts & Coupling Patterns OneD_NMR->Analyze_1D Analyze_2D Analyze Cross-Peaks (Correlations) TwoD_NMR->Analyze_2D Assign Unambiguous Regioisomer Assignment Analyze_1D->Assign Analyze_2D->Assign

Caption: Workflow for pyrazole regioisomer identification using NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides information about the vibrational modes of a molecule. For pyrazole regioisomers, the most significant differences are often observed in the N-H and C-H stretching regions, as well as the "fingerprint" region, which contains a complex pattern of absorptions unique to each isomer.

Key Differentiating Features in IR:

  • N-H Stretching: For N-unsubstituted pyrazoles, the N-H stretching frequency is sensitive to hydrogen bonding. Different regioisomers can form different hydrogen-bonding motifs (e.g., dimers, trimers, or catemers) in the solid state, leading to distinct N-H band positions and shapes[5][6]. In solution, the solvent can also influence these vibrations.

  • C-H Stretching: The positions and intensities of the aromatic and aliphatic C-H stretching bands can vary slightly between isomers.

  • Fingerprint Region (1600-600 cm⁻¹): This region contains a multitude of bending and stretching vibrations that are characteristic of the overall molecular structure. Subtle differences in the substitution pattern of regioisomers will lead to a different pattern of peaks in this region, allowing for differentiation.

Experimental Protocol for IR Analysis:

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest. Use an appropriate liquid cell.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹[5]. Acquire a background spectrum first and then the sample spectrum.

Table 2: Comparative IR Data for 4-Halogenated Pyrazoles (Solid State)

Compound N-H Stretching Region (cm⁻¹) Key Observation
Pyrazole (pzH) ~3126 (sharp)Forms catemers (chain-like hydrogen bonding)
4-Cl-pzH ~3100-3180 (broad)Forms trimeric H-bonding motifs
4-Br-pzH ~3100-3180 (broad)Forms trimeric H-bonding motifs
4-I-pzH ~3110 (sharp)Forms catemers

Data derived from a study on 4-halogenated pyrazoles[5]. The band shape in the N-H stretching region is distinct between trimeric and catemeric motifs[5].

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions and can differentiate regioisomers by their distinct fragmentation patterns upon ionization. While regioisomers have the same molecular weight, the stability of the fragment ions can differ, leading to variations in the relative abundances of fragment peaks in the mass spectrum.

Key Differentiating Features in MS:

  • Fragmentation Pathways: The position of substituents influences the bond strengths within the pyrazole ring and to the substituent itself. This can lead to different preferred fragmentation pathways for each regioisomer under techniques like Electron Ionization (EI).

  • Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to further fragmentation (Collision-Induced Dissociation - CID), one can often generate unique fragment ions or different relative abundances of common fragments for each isomer. For instance, an MS³ analysis of certain pyrazole regioisomers showed that one isomer could undergo an alternative fragmentation, generating an ion fragment that was not observed for the other isomer[2].

Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS and often provides rich fragmentation. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique, often requiring tandem MS to induce fragmentation.

  • Mass Analysis: Analyze the m/z of the parent and fragment ions.

  • Data Interpretation: Compare the fragmentation patterns of the different regioisomers, looking for unique fragment ions or significant differences in the relative intensities of common fragments.

Diagram 2: Logic of Spectroscopic Differentiation

Spectroscopic_Logic cluster_problem The Challenge cluster_methods Spectroscopic Methods cluster_information Information Provided cluster_solution The Solution Problem Pyrazole Regioisomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) Problem->NMR IR IR Spectroscopy Problem->IR MS Mass Spectrometry Problem->MS NMR_Info Connectivity, Through-Space Proximity, Electronic Environment NMR->NMR_Info IR_Info Vibrational Modes, Functional Groups, H-Bonding IR->IR_Info MS_Info Molecular Weight, Fragmentation Pattern, Fragment Stability MS->MS_Info Solution Unambiguous Structural Elucidation NMR_Info->Solution IR_Info->Solution MS_Info->Solution

Caption: Complementary information from different spectroscopic methods for structural elucidation.

Conclusion

The differentiation of pyrazole regioisomers is reliably achieved through a combination of modern spectroscopic techniques. NMR, especially with 2D methods like HMBC and NOESY, provides the most definitive evidence for structural assignment by mapping out the precise connectivity and spatial relationships within the molecule. IR spectroscopy offers valuable complementary information, particularly regarding hydrogen bonding and characteristic vibrational frequencies. Mass spectrometry aids in confirming the molecular weight and can distinguish isomers based on their unique fragmentation patterns. For robust and unambiguous characterization, it is highly recommended to utilize a combination of these methods.

References

A Comparative Guide to Catalysts in Pyrazole Synthesis: Efficacy and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents and functional materials. The choice of catalyst plays a pivotal role in determining reaction efficiency, yield, and overall sustainability. This guide provides an objective comparison of various catalysts employed in pyrazole synthesis, supported by experimental data, and offers detailed protocols to aid in practical application.

The synthesis of the pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and versatile method, typically involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The efficacy of this and other related syntheses can be dramatically enhanced through the use of catalysts, which can range from simple inorganic salts to complex nanomaterials. This guide will delve into a comparative analysis of several such catalysts, providing a clear overview of their performance based on reported experimental data.

Comparative Efficacy of Catalysts in Pyrazole Synthesis

The selection of an appropriate catalyst is contingent on factors such as desired reaction time, yield, cost, and environmental impact. Below is a summary of quantitative data for various catalysts used in pyrazole synthesis, offering a side-by-side comparison of their performance under different reaction conditions.

CatalystReactantsSolventTemperature (°C)TimeCatalyst LoadingYield (%)Reference
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateWater25 (Room Temp.)55-60 min9 mol%up to 95%[3][4]
Silver Triflate (AgOTf) Trifluoromethylated ynones, Aryl/alkyl hydrazinesNot specifiedRoom Temp.1 h1 mol%up to 99%[5]
**Copper(II) Triflate (Cu(OTf)₂) **α,β-unsaturated ketones, Hydrazines[bmim][PF₆] (ionic liquid)130Not Specified20 mol%71-82%[6][7]
Ammonium Chloride (NH₄Cl) Aldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateWaterRoom Temp.165-200 min0.5 mmol84-91%[8][9]
NaCoMo (metal-oxo-cluster) Sulfonyl hydrazides, 1,3-diketonesNot specifiedNot specifiedNot specifiedNot specifiedup to 99%[5]

Experimental Protocols: Knorr Pyrazole Synthesis

The following protocols provide detailed methodologies for the synthesis of a pyrazole derivative via the Knorr synthesis, adaptable for different catalytic systems.

General Procedure for Nano-ZnO Catalyzed Pyrazole Synthesis in Water

This protocol details the synthesis of 1,3,5-substituted pyrazole derivatives using a nano-ZnO catalyst in an aqueous medium.[3][4]

Materials:

  • Phenylhydrazine (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Nano-ZnO catalyst (9 mol%)

  • Water (2 mL)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, a mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO (9 mol%) in water (2 mL) is prepared.

  • The reaction mixture is stirred magnetically at room temperature (25°C).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 55-60 minutes), the product is extracted.

  • The catalyst can be recovered for reuse.

General Procedure for Ammonium Chloride Catalyzed Pyranopyrazole Synthesis

This protocol describes a green and efficient four-component synthesis of pyranopyrazoles using ammonium chloride as a catalyst in water.[8][9]

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ammonium chloride (0.5 mmol)

  • Water (5 mL)

Procedure:

  • A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1.5 mmol), ethyl acetoacetate (1 mmol), and ammonium chloride (0.5 mmol) in 5 mL of water is prepared in a suitable reaction vessel.

  • The mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • After completion (typically 165-200 minutes), the reaction mixture is cooled to room temperature and poured onto ice-cold water.

  • The resulting solid is filtered, dried, and recrystallized from ethanol to obtain the pure pyranopyrazole product.

Visualizing the Process: Experimental Workflow and Catalyst Comparison

To further clarify the process of evaluating catalyst efficacy and the relationships between different catalyst types, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Select Reactants (e.g., 1,3-dicarbonyl, hydrazine) Setup Reaction Setup (Combine reactants, catalyst, solvent) Reactants->Setup Catalyst Select Catalyst (e.g., Nano-ZnO, AgOTf) Catalyst->Setup Solvent Choose Solvent (e.g., Water, Ethanol) Solvent->Setup Conditions Set Reaction Conditions (Temperature, Time) Setup->Conditions Monitor Monitor Progress (TLC, GC-MS) Conditions->Monitor Workup Work-up & Isolation (Extraction, Filtration) Monitor->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General workflow for evaluating catalyst efficacy in pyrazole synthesis.

catalyst_comparison cluster_catalysts Catalyst Types cluster_performance Performance Characteristics Metal Transition Metals (Ag, Cu, Pd) HighYield High Yield (>90%) Metal->HighYield Often ShortTime Short Reaction Time (< 2h) Metal->ShortTime Sometimes Nano Nanocatalysts (Nano-ZnO, Fe3O4) Nano->HighYield MildConditions Mild Conditions (Room Temp.) Nano->MildConditions Nano->ShortTime Recyclable Recyclability Nano->Recyclable Green Green Catalysts (NH4Cl, Taurine) Green->MildConditions LowCost Low Cost & Availability Green->LowCost Organo Organocatalysts (Piperidine) Organo->MildConditions

Caption: Logical relationship between catalyst types and performance in pyrazole synthesis.

References

Unraveling the Antifungal Potential of Pyrazole Carboxamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and potent antifungal agents is a continuous endeavor. Among the promising candidates, pyrazole carboxamide derivatives have emerged as a significant class of compounds exhibiting remarkable antifungal activity. This guide provides a comparative analysis of their performance against various fungal pathogens, supported by experimental data and detailed methodologies, to aid in the advancement of antifungal drug discovery.

The primary mechanism of action for many pyrazole carboxamide derivatives lies in the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain in fungi.[1][2][3][4][5] This inhibition disrupts the fungal respiratory process, leading to cell death. This targeted approach has positioned pyrazole carboxamides as potent alternatives to existing fungicides, with some derivatives demonstrating superior or comparable efficacy to commercial standards such as boscalid, fluxapyroxad, and carbendazol.[2][5][6][7]

Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity of various pyrazole carboxamide derivatives against a range of plant pathogenic and human opportunistic fungi. The data, presented as EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values, highlight the structure-activity relationships and the spectrum of antifungal action.

Compound Fungal Species EC50 (µg/mL) Reference Fungicide EC50 of Reference (µg/mL) Source
7ai (isoxazolol pyrazole carboxylate) Rhizoctonia solani0.37Carbendazol1.00[8][9]
7d Rhizoctonia solani0.046Boscalid0.741[6][7]
7d Rhizoctonia solani0.046Fluxapyroxad0.103[6][7]
12b Rhizoctonia solani0.046Boscalid0.741[6][7]
12b Rhizoctonia solani0.046Fluxapyroxad0.103[6][7]
E1 Rhizoctonia solani1.1Boscalid2.2[2][10]
SCU3038 Rhizoctonia solani0.016Fluxapyroxad0.033[3][4][7][11]
1c Rhizoctonia solani0.005Fluxapyroxad0.033[5]
SCU2028 Rhizoctonia solani0.022ThifluzamideNot specified[12][13]
23i Rhizoctonia solani3.79 (mg/L)Not specifiedNot specified[1]
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide Candida albicans62.5Fluconazole15.62[14]
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide Candida tropicalis125Fluconazole31.25[14]
Compound Target Enzyme IC50 Reference Compound IC50 of Reference Source
E1 Succinate Dehydrogenase (SDH) from R. solani3.3 µMBoscalid7.9 µM[2][10]
7d Succinate Dehydrogenase (SDH)3.293 µMBoscalid7.507 µM[6]
7d Succinate Dehydrogenase (SDH)3.293 µMFluxapyroxad5.991 µM[6]
1c Succinate Dehydrogenase (SDH)0.034 mg/LFluxapyroxad0.037 mg/L[5]
SCU3038 Succinate Dehydrogenase (SDH)0.033 mg/LFluxapyroxad0.037 mg/L[4]
8e Succinate Dehydrogenase (SDH)1.30 µMBoscalid1.53 µM[15]
8e Succinate Dehydrogenase (SDH)1.30 µMFluxapyroxad0.35 µM[15]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)

The in vitro antifungal activity of the synthesized pyrazole carboxamide derivatives is commonly evaluated using the mycelium growth inhibition method.[8][9]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved. While the medium is still molten, the stock solution of the test compound is added to achieve the desired final concentrations.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Data Collection: The diameter of the fungal colony in each plate is measured.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the mycelial colony in the control plate, and T is the diameter of the mycelial colony in the treated plate.

  • EC50 Determination: The EC50 value, which is the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data at various concentrations.

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity of the compounds against the target enzyme, SDH, is determined through a spectrophotometric assay.[4][5][6]

  • Mitochondria Isolation: Fungal mycelia are harvested, ground in a chilled extraction buffer, and subjected to differential centrifugation to isolate the mitochondrial fraction.

  • Enzyme Reaction: The reaction mixture contains the isolated mitochondria, a substrate (e.g., sodium succinate), and electron acceptors (e.g., potassium ferricyanide).

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Spectrophotometric Measurement: The rate of the reaction, which is the reduction of the electron acceptor, is monitored by measuring the change in absorbance at a specific wavelength over time.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams depict the proposed signaling pathway of SDH inhibition and a typical experimental workflow for antifungal screening.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Pyrazole_Carboxamide Pyrazole Carboxamide Derivative Pyrazole_Carboxamide->SDH Inhibition caption Fig. 1: Mechanism of SDH Inhibition

Fig. 1: Mechanism of SDH Inhibition

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antifungal Activity Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of Pyrazole Carboxamide Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro In Vitro Antifungal Assay (Mycelium Growth Inhibition) Characterization->In_Vitro EC50 Determination of EC50 In_Vitro->EC50 In_Vivo In Vivo Antifungal Assay (e.g., Pot Tests) EC50->In_Vivo Lead Compounds Enzyme_Assay SDH Inhibition Assay In_Vivo->Enzyme_Assay Active Compounds IC50 Determination of IC50 Enzyme_Assay->IC50 Docking Molecular Docking Studies IC50->Docking Microscopy Microscopy (SEM, TEM) IC50->Microscopy caption Fig. 2: Experimental Workflow

Fig. 2: Experimental Workflow

Conclusion

The presented data underscore the significant potential of pyrazole carboxamide derivatives as a rich source for the development of novel antifungal agents. Several synthesized compounds have demonstrated superior activity compared to commercially available fungicides, particularly against Rhizoctonia solani. The primary mode of action through the inhibition of succinate dehydrogenase provides a targeted and effective approach to combat fungal pathogens. Further research focusing on the optimization of the pyrazole carboxamide scaffold, including structure-activity relationship studies and in vivo efficacy evaluations, will be crucial in translating these promising findings into practical applications for agriculture and medicine. The detailed experimental protocols and visual representations of the mechanism and workflow provided in this guide serve as a valuable resource for researchers dedicated to this important field.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrazole Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the characterization and quantification of pyrazole-based compounds. Cross-validation of analytical techniques is critical in drug development and quality control to ensure data accuracy, reliability, and consistency. Here, we focus on comparing High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy for quantitative analysis, supplemented by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation.

Introduction to Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2] Cross-validation takes this a step further by comparing the results from two distinct analytical methods to determine if they are comparable, ensuring the integrity of the data across different techniques or laboratories.[3][4]

Quantitative Analysis: HPLC vs. UV-Vis Spectroscopy

HPLC and UV-Vis spectroscopy are two of the most common methods for the quantification of pyrazole derivatives in bulk and pharmaceutical dosage forms.[5][6]

Data Presentation: Performance Characteristics of Quantitative Methods

The following tables summarize the performance of validated HPLC and UV-Vis spectroscopy methods for the analysis of various pyrazole derivatives as reported in the literature.

Table 1: Performance Characteristics of RP-HPLC Methods for Pyrazole Quantification

ParameterMethod 1 (Pyrazoline Derivative)[1][2]Method 2 (5-Hydrazinyl-4-phenyl-1H-pyrazole)[5]Method 3 (Pyrazolone Derivative)[7]
Instrumentation RP-HPLC with UV DetectorRP-HPLC with UV DetectorRP-HPLC
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)C18 (250 mm x 4.6 mm, 5 µm)Luna 5µ C18 (2) (250 x 4.80 mm)
Mobile Phase 0.1% TFA: Methanol (20:80)Acetonitrile: 0.1% TFA in Water (75:25 v/v)Acetonitrile: Water (90:10)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection λ 206 nm237 nm237 nm
Linearity Range 50-150 µg/mL2.5 - 50 µg/mL0.5-50 ppm
Corr. Coeff. (r²) > 0.998> 0.999Not Specified
LOD 4 µg/mL2.43 µg/mLNot Specified
LOQ 15 µg/mL7.38 µg/mLNot Specified
Accuracy (% Rec.) Excellent98% - 102%Within limits
Precision (% RSD) < 2.0%< 2.0%0.3%

Table 2: Performance Characteristics of UV-Vis Spectroscopy for Pyrazole Quantification

ParameterMethod 1 (General Pyrazole)[8]Method 2 (3-amino-5-methylpyrazole)[9]
Principle UV AbsorptionUV Absorption for complexation studies
Detection λ (max) ~203 nm (in gas phase)Not Specified
Linearity Range Concentration-dependent2x10⁻⁴ mol.L⁻¹ (study concentration)
Specificity Lower; susceptible to interference from other UV-absorbing compounds.[10]Lower; method used to study complex formation.
Sensitivity Generally lower than HPLC.[10]Dependent on molar absorptivity.
Key Advantage Simple, rapid, and cost-effective for pure samples.Useful for studying interactions and stoichiometry.
Key Limitation Not suitable for complex mixtures without prior separation.Limited specificity for quantification in mixtures.
Qualitative Analysis: Structural Elucidation Methods

While HPLC and UV-Vis are used for quantification, NMR and Mass Spectrometry are indispensable for the structural elucidation and confirmation of pyrazole derivatives.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the precise molecular structure of pyrazoles, including the position of substituents and distinguishing between isomers.[14][15][16]

  • Mass Spectrometry (MS) : Often coupled with a chromatographic technique (e.g., LC-MS/MS), MS provides information on the molecular weight and fragmentation pattern of the pyrazole compound, confirming its identity and enabling sensitive quantification in complex matrices.[17][18]

Experimental Protocols

Protocol 1: Quantification of a Pyrazole Derivative by RP-HPLC

This protocol is a generalized procedure based on validated methods for pyrazole analysis.[5][7]

  • Preparation of Solutions:

    • Mobile Phase: Prepare the specified mixture of solvents (e.g., Acetonitrile and 0.1% Trifluoroacetic acid in water). Filter through a 0.45 µm membrane filter and degas.[5]

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of a suitable solvent like methanol in a volumetric flask.[5]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2.5, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent.[5]

  • Sample Preparation:

    • Accurately weigh a quantity of the sample, dissolve it in the solvent, and dilute with the mobile phase to obtain a final concentration within the established linearity range.[5]

    • Filter all sample solutions through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Procedure:

    • Set up the HPLC system with the appropriate column (e.g., C18, 250 mm x 4.6 mm, 5 µm) and chromatographic conditions (flow rate, column temperature, detection wavelength).[5]

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.[5]

    • Inject 20 µL of each working standard solution and the sample solution.[5]

    • Record the chromatograms and measure the peak area for the analyte.[5]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.[5]

    • Determine the concentration of the pyrazole derivative in the sample by interpolating its peak area from the calibration curve.[5]

Protocol 2: Quantification of a Pyrazole Derivative by UV-Vis Spectroscopy
  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the desired wavelength for maximum absorbance (λmax) of the pyrazole derivative, determined by scanning a standard solution across the UV range (e.g., 200-400 nm).[8]

  • Preparation of Solutions:

    • Solvent: Use a UV-grade solvent (e.g., methanol, ethanol, or water) that does not absorb at the analytical wavelength.

    • Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) by dissolving an accurately weighed amount of the reference standard in the chosen solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration set with at least five concentration levels.

  • Measurement:

    • Use a matched pair of cuvettes (e.g., 1 cm path length quartz cuvettes).

    • Fill one cuvette with the solvent to serve as a blank and zero the instrument.

    • Measure the absorbance of each working standard solution and the sample solution at the λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the pyrazole derivative in the sample by interpolating its absorbance from the calibration curve, ensuring it falls within the linear range.

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines, a prerequisite for any cross-validation study.

G start Method Development & Optimization protocol Define Analytical Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness end Validated Method Ready for Use specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Workflow for Analytical Method Validation.

Workflow for Cross-Validation of Two Analytical Methods

This diagram outlines the process of comparing two different analytical methods, such as HPLC and UV-Vis Spectroscopy, for the quantification of a pyrazole analyte.

G cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., UV-Vis) methA_val Validated Method A methA_analysis Analyze Aliquots of Samples (n) methA_val->methA_analysis methA_results Results A methA_analysis->methA_results comparison Statistical Comparison of Results A and B methA_results->comparison methB_val Validated Method B methB_analysis Analyze Aliquots of Samples (n) methB_val->methB_analysis methB_results Results B methB_analysis->methB_results methB_results->comparison samples Prepare Homogeneous Set of Samples samples->methA_analysis samples->methB_analysis conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Cross-Validation Workflow for Two Methods.

References

A Comparative Guide to Ultrasonic Irradiation and Grinding Techniques for Pyrazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazoline derivatives, a class of heterocyclic compounds with significant pharmacological interest, has been increasingly focused on green chemistry principles to enhance efficiency and reduce environmental impact. Among the innovative approaches, ultrasonic irradiation and mechanochemical grinding have emerged as powerful alternatives to conventional heating methods. This guide provides an objective comparison of these two techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy.

Both ultrasonic irradiation and grinding techniques offer significant advantages over traditional methods, including shorter reaction times, higher yields, and milder reaction conditions, often eliminating the need for hazardous solvents.[1][2][3][4]

Quantitative Performance Comparison

The following tables summarize the quantitative data from various studies, comparing the efficacy of ultrasonic irradiation and grinding techniques against conventional heating methods for pyrazoline synthesis. It is important to note that direct comparison between ultrasonic and grinding methods can be nuanced as the data often originates from different studies using varied substrates and conditions.

Method Reaction Time Yield (%) Temperature Reference
Ultrasonic Irradiation 30-40 min81-93%Room Temperature[5][6]
Grinding Technique 8-12 min78-94%Room Temperature[4][7]
Conventional Heating 4-8 hours<70%Reflux[1][6][8]
Derivative Ultrasonic Irradiation Yield (%) Ultrasonic Reaction Time (min) Grinding Technique Yield (%) Grinding Reaction Time (min) Conventional Method Yield (%) Conventional Reaction Time (h)
1,3,5-triphenyl-2-pyrazoline96120Not specifiedNot specified764
Triazine Based Pyrazoline (D1)8930-35Not specifiedNot specified70-75Not specified
2-pyrazoline derivatives (general)72-89Not specified78-94Not specified55-75Not specified

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

Detailed methodologies for both ultrasonic irradiation and grinding techniques are provided below, based on established experimental protocols.

Ultrasonic Irradiation Synthesis of 1,3,5-Triaryl-2-Pyrazolines [6]

  • Reactant Preparation: A mixture of the appropriate chalcone (2 mmol), phenylhydrazine hydrochloride (6 mmol), and sodium acetate (0.3 mmol) is prepared in an aqueous solution of acetic acid (CH₃COOH/H₂O = 2/1 V/V).

  • Ultrasonic Irradiation: The reaction mixture is subjected to ultrasound irradiation at a frequency of 25 kHz at room temperature (28-32°C).

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically within 1.5-2 hours), the reaction mixture is processed.

  • Product Isolation: The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to afford the pure 1,3,5-triaryl-2-pyrazoline.

Grinding Synthesis of 2-Pyrazoline Derivatives [7]

  • Reactant Preparation: A mixture of the corresponding 2'-hydroxychalcone (0.01 mol) and hydrazine hydrate (0.02 mol) is placed in an open mortar.

  • Grinding: The mixture is thoroughly ground with a pestle at room temperature for 2-3 minutes.

  • Catalyst Addition and Continued Grinding: A catalytic amount of acetic acid (0.001 mmol) is added to the reaction mixture, and grinding is continued for an additional 8-12 minutes.

  • Reaction Monitoring and Work-up: The completion of the reaction is monitored by TLC.

  • Product Isolation: The resulting solid is diluted with cold water, isolated by filtration using a Buchner funnel, and then recrystallized from ethanol to yield the pure 2-pyrazoline derivatives.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for pyrazoline synthesis using ultrasonic irradiation and grinding techniques.

Ultrasonic_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation Chalcone Chalcone Mix Mixing Chalcone->Mix Hydrazine Phenylhydrazine HCl Hydrazine->Mix Solvent Aqueous Acetic Acid Solvent->Mix Ultrasound Ultrasonic Irradiation (25 kHz, RT) Mix->Ultrasound TLC Monitor by TLC Ultrasound->TLC Filter Filtration TLC->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallization (Ethanol) Wash->Recrystallize Product Pure Pyrazoline Recrystallize->Product

Caption: Workflow for Ultrasonic-Assisted Pyrazoline Synthesis.

Grinding_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation Chalcone 2'-Hydroxychalcone Mortar Place in Mortar Chalcone->Mortar Hydrazine Hydrazine Hydrate Hydrazine->Mortar Grind1 Grind (2-3 min) Mortar->Grind1 Add_Catalyst Add Acetic Acid Grind1->Add_Catalyst Grind2 Continue Grinding (8-12 min) Add_Catalyst->Grind2 TLC Monitor by TLC Grind2->TLC Dilute Dilute with Water TLC->Dilute Filter Filtration Dilute->Filter Recrystallize Recrystallization (Ethanol) Filter->Recrystallize Product Pure Pyrazoline Recrystallize->Product

Caption: Workflow for Pyrazoline Synthesis via Grinding.

Reaction Mechanism

The synthesis of pyrazolines from chalcones and hydrazine derivatives generally proceeds through a well-established reaction pathway.

Pyrazoline_Synthesis Reactants Chalcone (α,β-unsaturated ketone) + Hydrazine Derivative Intermediate Hydrazone Intermediate Reactants->Intermediate Nucleophilic Addition Pyrazoline Pyrazoline Product Intermediate->Pyrazoline Intramolecular Cyclization (Michael Addition)

Caption: General Reaction Pathway for Pyrazoline Synthesis.

Conclusion

Both ultrasonic irradiation and grinding techniques represent significant advancements in the green synthesis of pyrazoline derivatives.[3] The choice between the two methods may depend on the specific substrates, desired scale of reaction, and available laboratory equipment.

  • Grinding often offers the advantage of being a solvent-free or nearly solvent-free method, which is highly desirable from an environmental and economic perspective.[7][9] The reaction times can be exceptionally short.

  • Ultrasonic irradiation provides excellent energy efficiency and can be readily scaled up.[5][10] It is particularly effective for reactions in liquid or slurry phases, ensuring uniform activation of the reactants.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate, a halogenated heterocyclic compound. The following procedures are based on general best practices for laboratory chemical waste disposal and information from safety data sheets (SDS) of structurally similar compounds.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound.[2] If an SDS is not available, treat the substance as hazardous.[3] Based on data for similar pyrazole derivatives, the following hazards should be considered:

  • Harmful if swallowed. [4][5]

  • Causes skin irritation. [4][5][6]

  • Causes serious eye irritation. [4][6]

  • May cause respiratory irritation. [4][6][7]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat, and ensure skin is not exposed.[6]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[6][7]

II. Hazard and Waste Classification

The first step in proper waste management is the correct classification and segregation of the chemical waste at the point of generation.[1] Cross-contamination of waste streams can lead to dangerous reactions and complicate the disposal process.[1]

Key Classification Steps:

  • Identify as Hazardous Waste: Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, treat all chemical waste as hazardous.[3]

  • Segregate as Halogenated Organic Waste: Due to the presence of chlorine, this compound must be segregated as halogenated organic waste .[1] Do not mix with non-halogenated waste.[1]

  • Check for Other Hazards: Determine if the waste exhibits other hazardous characteristics such as ignitability, corrosivity, or reactivity.[3]

Hazard ClassificationDescriptionRecommended Action
Acute Toxicity Harmful if swallowed.[4][5]Avoid ingestion and inhalation.[7] Wash hands thoroughly after handling.[7]
Skin Irritation Causes skin irritation.[4][5][6]Wear protective gloves and clothing.[6] In case of contact, wash with plenty of soap and water.[7]
Eye Irritation Causes serious eye irritation.[4][6]Wear eye and face protection.[6] In case of contact, rinse cautiously with water for several minutes.[7]
Respiratory Irritation May cause respiratory irritation.[4][6][7]Use in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust/fumes.[7]
Environmental Hazard Should not be released into the environment.[7]Prevent product from entering drains.

III. Step-by-Step Disposal Protocol

1. Waste Collection and Containerization:

  • Use a Designated Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper) in a designated, leak-proof container labeled "Halogenated Organic Waste".[1] The original container is often a good choice for the waste.[3]

  • Ensure Compatibility: The container must be made of a material compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][8]

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[1]

2. Labeling the Waste Container:

Proper labeling is a critical regulatory requirement.[2][9] The label must be clear, legible, and permanently affixed to the container. Use your institution's hazardous waste tags.[8] The label must include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "this compound". Do not use abbreviations.[2][8]

  • An accurate estimation of the concentration and volume of the waste.[8]

  • The date of waste generation.[8]

  • The name and contact information of the principal investigator or responsible person.[8]

  • The specific location where the waste was generated (e.g., building and room number).[8]

  • Appropriate hazard pictograms (e.g., irritant, harmful).[8]

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[8][10] This area should be near the point of generation and accessible only to trained personnel.[10]

  • Segregation: Store the halogenated waste separately from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.[7] Do not store alphabetically.[8]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

4. Arranging for Professional Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[3][8] Do not transport hazardous waste yourself.[3]

  • Complete Paperwork: Fill out any required hazardous waste disposal forms provided by your EHS department.[8]

  • Professional Disposal: Your EHS department will work with a licensed waste disposal service to ensure the chemical is managed and disposed of in compliance with all local, state, and federal regulations.[2][9]

5. Disposal of Empty Containers:

  • Triple Rinsing: An empty container that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) before it can be disposed of as regular trash.[3]

  • Collect Rinsate: The rinsate from the triple rinsing must be collected and disposed of as hazardous chemical waste.[3] Add it to your "Halogenated Organic Waste" container.

  • Deface Label: Before disposing of the rinsed container in the regular trash, completely deface or remove the original chemical label.[3]

  • Remove Cap: Remove the cap from the empty, rinsed container before disposal.[3]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and restrict access.

  • Report the Spill: Notify your laboratory supervisor and EHS department immediately.[3]

  • Cleanup: For small spills, trained laboratory personnel wearing appropriate PPE can clean up the material.

    • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to absorb the spilled liquid.[6]

    • Collection: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]

    • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[3]

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Chemical Waste Generation ppe Step 1: Don Appropriate PPE start->ppe spill Spill Occurs start->spill classify Step 2: Classify as Halogenated Organic Waste ppe->classify ppe->spill collect Step 3: Collect in a Labeled, Compatible Container classify->collect classify->spill store Step 4: Store in Designated Satellite Accumulation Area collect->store collect->spill schedule Step 5: Schedule Pickup with EHS/Licensed Vendor store->schedule store->spill transport Step 6: Professional Transport and Disposal schedule->transport end End: Proper Disposal transport->end spill_cleanup Spill Cleanup Protocol: Contain, Collect, Decontaminate spill->spill_cleanup spill_cleanup->collect Dispose of cleanup materials as waste

Caption: General workflow for the disposal of this compound.

References

Personal protective equipment for handling Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 1393667-83-8). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, detailed hazard classification for this compound is not fully detailed in the available safety data sheets, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a cautious approach to handling is essential. The following PPE is recommended to minimize exposure.[4]

Table 1: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.To prevent eye contact which may cause serious irritation.[2][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact, which may cause irritation.[2][5]
Skin and Body Protection Laboratory coat. Additional protective clothing may be required based on the scale of work.To prevent contamination of personal clothing and skin.[5]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[4]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][3][4]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Pre-Operational Checks
  • Ventilation: Ensure the work area, preferably a chemical fume hood, is well-ventilated and functioning correctly.[1]

  • Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible.[5]

  • PPE Availability: Check that all necessary PPE is available, in good condition, and fits correctly.

  • Spill Kit: Have a spill kit containing an inert absorbent material (e.g., sand, vermiculite) readily available.[1]

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment as detailed in Table 1.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[1] Avoid the formation of dust.[1]

  • Solution Preparation: When dissolving the solid, add the solvent to the compound slowly to avoid splashing.

  • Reactions: If used in a reaction, ensure the apparatus is set up securely.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Post-Handling Procedures
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as outlined in the disposal plan.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be treated as hazardous waste. It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4] Always consult with a licensed professional waste disposal service.[4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should be collected in a sealed, labeled hazardous waste container for disposal.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling and Disposal A Verify Fume Hood Functionality B Inspect and Don PPE A->B C Prepare Spill Kit B->C D Weigh and Transfer in Fume Hood C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G I Remove and Dispose of PPE F->I H Dispose of Waste via Licensed Service G->H J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.